5-Dehydroepisterol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNVCGPJXYABB-LOIOQLKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447480 | |
| Record name | 5-dehydroepisterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Dehydroepisterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23582-83-4 | |
| Record name | 5-Dehydroepisterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23582-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-dehydroepisterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Dehydroepisterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2W3AHW3TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Dehydroepisterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 5-Dehydroepisterol in Leishmania: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the function of 5-dehydroepisterol in Leishmania, a critical intermediate in the parasite's unique sterol biosynthesis pathway. Understanding the role of this molecule is paramount for the development of novel anti-leishmanial therapeutics that target this essential metabolic route.
Introduction: The Significance of Sterol Metabolism in Leishmania
Leishmania species, the causative agents of leishmaniasis, rely on a distinct sterol metabolism that diverges significantly from their mammalian hosts. While mammalian cells utilize cholesterol as the primary sterol for membrane structure and function, Leishmania synthesizes ergosterol and other 24-methyl sterols.[1] This metabolic difference presents a key vulnerability that can be exploited for therapeutic intervention. The ergosterol biosynthesis pathway is essential for the parasite's growth, proliferation, and viability, making the enzymes and intermediates within this pathway attractive drug targets.[2]
This compound: A Key Intermediate in Ergosterol Biosynthesis
This compound is a prominent C28 sterol that serves as a crucial intermediate in the multi-step conversion of lanosterol to ergosterol in Leishmania promastigotes. It is one of the major endogenous sterols found in these parasites, often present in significant quantities alongside ergosterol. The formation of this compound is a critical step in the pathway, and its subsequent modification is essential for the production of the final membrane sterol, ergosterol.
The ergosterol biosynthesis pathway in Leishmania is a complex process involving a series of enzymatic reactions, including demethylations, desaturations, and isomerizations. The presence of this compound and other ergostane-based sterols is vital for maintaining the integrity and fluidity of the parasite's cell membrane.
Quantitative Analysis of this compound in Leishmania Promastigotes
The relative abundance of this compound can vary between different Leishmania species. The following table summarizes the quantitative data on the sterol composition of Leishmania promastigotes from various studies.
| Leishmania Species | This compound Abundance (molecules/cell x 10^7) | Ergosterol Abundance (molecules/cell x 10^7) | Other Major Sterols | Reference |
| L. major | 2.2 ± 0.3 | 1.1 ± 0.2 | Cholesterol (0.17 ± 0.02), Cholesta-5,7,24-trienol (0.43 ± 0.02) | [3] |
| L. donovani | 2.0 ± 0.5 | 0.9 ± 0.3 | Cholesterol (0.21 ± 0.04), Cholesta-5,7,24-trienol (1.3 ± 0.13) | [3] |
| L. mexicana | 4.0 ± 0.2 | 0.26 ± 0.11 | Cholesterol (0.20 ± 0.04), Cholesta-5,7,24-trienol (0.29 ± 0.17) | [3] |
| L. amazonensis | 3.8 ± 0.2 | 0.32 ± 0.1 | Cholesterol (0.17 ± 0.02), Cholesta-5,7,24-trienol (1.1 ± 0.5) | [3] |
| L. amazonensis | 68% of total sterols | Not specified as a percentage | Episterol (12%), Cholesterol (6%) | [1] |
The Ergosterol Biosynthesis Pathway and the Position of this compound
The synthesis of ergosterol from lanosterol is a complex pathway with several branches and alternative routes. Below is a diagram illustrating the key steps in the Leishmania ergosterol biosynthesis pathway, highlighting the central position of this compound.
Caption: Simplified Ergosterol Biosynthesis Pathway in Leishmania.
Functional Significance of this compound
While primarily recognized as a crucial precursor to ergosterol, the presence of this compound in significant amounts suggests it may also have direct roles in the biophysical properties of Leishmania membranes. The specific functions of this compound are an area of ongoing research, but it is hypothesized that the blend of different sterols, including this compound, allows the parasite to fine-tune its membrane fluidity and permeability in response to environmental changes.
Disruption of the ergosterol biosynthesis pathway, which leads to an altered ratio of this compound and other sterol intermediates, has been shown to have profound effects on the parasite, including:
-
Altered Membrane Fluidity and Permeability: Changes in the sterol composition can disrupt the normal packing of phospholipids, leading to a less stable and more permeable cell membrane.
-
Impaired Mitochondrial Function: The unique mitochondrion of Leishmania has a distinct sterol composition, and alterations can lead to mitochondrial damage and a decrease in oxidative phosphorylation.[4]
-
Defects in Cell Division and Morphology: Proper sterol composition is essential for the regulation of cell cycle progression and the maintenance of the parasite's characteristic shape.
Experimental Protocols: Sterol Extraction and Analysis
The analysis of the sterol composition in Leishmania is crucial for understanding the effects of potential drug candidates on the ergosterol biosynthesis pathway. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed for this purpose.[5]
Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is a widely used method for the extraction of total lipids from Leishmania promastigotes.[2]
-
Cell Harvesting: Harvest Leishmania promastigotes in the late logarithmic or early stationary phase of growth by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual culture medium.
-
Extraction:
-
Resuspend the cell pellet in a solution of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.
-
Add chloroform and water to the mixture to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).
-
Vortex again for 1 minute and then centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Storage: Store the dried lipid extract at -80°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols
-
Derivatization:
-
Resuspend the dried lipid extract in a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Incubate the mixture at 60°C for 1 hour to convert the sterols into their trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).
-
Use a suitable temperature program to separate the different sterol-TMS ethers. For example, an initial temperature of 180°C held for 1 minute, followed by a ramp of 20°C/minute to 290°C, and a final hold for 20 minutes.
-
The eluting compounds are detected by a mass spectrometer operating in electron ionization (EI) mode.
-
-
Identification and Quantification:
-
Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and library databases.
-
Quantify the individual sterols by integrating the peak areas and comparing them to an internal standard (e.g., cholesterol-d7) added before the extraction.
-
Conclusion and Future Directions
This compound is a central molecule in the essential ergosterol biosynthesis pathway of Leishmania. Its presence and the intricate enzymatic steps involved in its synthesis and conversion represent prime targets for the development of new anti-leishmanial drugs. Further research is needed to fully elucidate the specific biophysical roles of this compound in the parasite's membranes and how its modulation can be effectively used to design novel and specific inhibitors. A deeper understanding of the structure-function relationship of different sterols in the Leishmania membrane will be critical for the rational design of next-generation therapeutics to combat leishmaniasis.
References
- 1. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the myth surrounding sterol biosynthesis as plausible target for drug design against leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylamines as highly potent inhibitors of the sterol biosynthesis pathway in Leishmania amazonensis leading to oxidative stress and ultrastructural alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingolipids ceramide and inositol phosphorylceramide protect the Leishmania major membrane from sterol-specific toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host cholesterol influences the activity of sterol biosynthesis inhibitors in Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ergosta-5,7,24(28)-trien-3beta-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosta-5,7,24(28)-trien-3beta-ol, also known by its common name 5-dehydroepisterol, is a crucial intermediate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Its position in this vital metabolic pathway makes it a significant subject of study, particularly in the context of antifungal drug development. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this sterol, with a focus on the experimental data and methodologies that have defined our understanding of this molecule.
Discovery and Historical Context
The elucidation of the ergosterol biosynthesis pathway was a complex process that unfolded over several decades, with significant contributions from numerous research groups. While a singular, definitive "discovery" paper for ergosta-5,7,24(28)-trien-3beta-ol is not readily apparent in the historical literature, its identification is intrinsically linked to the broader investigation of sterol metabolism in fungi, particularly in the yeast Saccharomyces cerevisiae.
The pioneering work of scientists such as D.H.R. Barton was instrumental in unraveling the intricate steps of sterol biosynthesis. Through the study of various yeast mutants that were deficient in ergosterol production, researchers were able to isolate and identify the accumulating sterol intermediates. A pivotal 1974 publication by Barton and his colleagues detailed the analysis of sterols in nystatin-resistant yeast mutants. This research identified several previously unknown sterols, contributing significantly to the mapping of the ergosterol pathway and the placement of intermediates like this compound.[1]
These early studies relied on a combination of genetic and biochemical approaches. By creating specific gene knockouts in yeast, scientists could block the metabolic pathway at different points, leading to the accumulation of the substrate for the disabled enzyme. The subsequent extraction, purification, and structural elucidation of these accumulated sterols were key to piecing together the sequence of enzymatic reactions.
Chemical and Physical Properties
Ergosta-5,7,24(28)-trien-3beta-ol is a C28 sterol with a tetracyclic cyclopenta[a]phenanthrene skeleton. Key structural features include a hydroxyl group at the C-3 position, conjugated double bonds at C-5 and C-7 in the B-ring, and a double bond in the side chain at C-24(28).
| Property | Value |
| Molecular Formula | C₂₈H₄₄O |
| Molecular Weight | 396.65 g/mol |
| CAS Number | 23582-83-4 |
| Appearance | Solid |
| Synonyms | This compound, (3β)-Ergosta-5,7,24(28)-trien-3-ol |
Role in the Ergosterol Biosynthesis Pathway
Ergosta-5,7,24(28)-trien-3beta-ol is a key intermediate in the late stages of the ergosterol biosynthesis pathway. Its formation and subsequent conversion are critical for the production of the final product, ergosterol.
The biosynthesis of this intermediate involves the following key enzymatic step:
-
Formation: Ergosta-5,7,24(28)-trien-3beta-ol is synthesized from its precursor, episterol (ergosta-7,24(28)-dien-3β-ol), through the action of the enzyme C-5 sterol desaturase , encoded by the ERG3 gene . This enzyme introduces a double bond at the C-5 position of the sterol B-ring.
Following its formation, ergosta-5,7,24(28)-trien-3beta-ol is further metabolized:
-
Conversion: The enzyme 7-dehydrocholesterol reductase , encoded by the ERG4 gene in some organisms, though the precise enzyme can vary, subsequently reduces the C-24(28) double bond in the side chain to produce ergosta-5,7,22-trien-3β-ol (ergosterol).
The accumulation of ergosta-5,7,24(28)-trien-3beta-ol is a characteristic feature of fungal mutants with a defective ERG4 gene or in the presence of antifungal agents that inhibit downstream enzymatic steps.
Caption: Role of Ergosta-5,7,24(28)-trien-3beta-ol in Ergosterol Biosynthesis.
Experimental Protocols
The isolation and characterization of ergosta-5,7,24(28)-trien-3beta-ol typically involve the cultivation of specific fungal strains (often ergosterol-deficient mutants), followed by extraction, purification, and spectroscopic analysis.
Fungal Culture and Sterol Extraction
A common source for obtaining ergosta-5,7,24(28)-trien-3beta-ol is from cultures of Saccharomyces cerevisiae or other fungi with mutations in the ergosterol biosynthesis pathway, such as an erg4 deletion mutant, which leads to the accumulation of this intermediate.
Protocol for Sterol Extraction from Yeast:
-
Cell Harvesting: Yeast cells are cultured in an appropriate growth medium and harvested by centrifugation.
-
Saponification: The cell pellet is resuspended in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 50% ethanol) and heated (e.g., at 80-90°C for 1-2 hours). This step lyses the cells and saponifies lipids.
-
Extraction: After cooling, the non-saponifiable lipids, including sterols, are extracted with an organic solvent such as n-hexane or petroleum ether. The mixture is vortexed vigorously, and the phases are separated by centrifugation. The organic (upper) phase containing the sterols is collected.
-
Drying and Concentration: The collected organic phase is dried over anhydrous sodium sulfate and then evaporated to dryness under a stream of nitrogen or using a rotary evaporator.
Caption: Workflow for the Extraction of Sterols from Yeast.
Purification and Analysis
The crude sterol extract is then subjected to chromatographic techniques for purification and analytical methods for identification and quantification.
Purification:
-
Column Chromatography: The crude extract can be purified by column chromatography on silica gel, eluting with a gradient of solvents such as hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating and quantifying individual sterols. A C18 column is commonly used with a mobile phase such as methanol, acetonitrile, or a mixture thereof.
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of sterols. Prior to analysis, sterols are often derivatized to increase their volatility, for example, by silylation to form trimethylsilyl (TMS) ethers. The gas chromatogram provides retention time data for identification, while the mass spectrum reveals the molecular weight and fragmentation pattern, which is characteristic of the sterol structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of isolated sterols. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure, including the stereochemistry.
-
Ultraviolet (UV) Spectroscopy: The conjugated diene system in the B-ring of ergosta-5,7,24(28)-trien-3beta-ol gives rise to a characteristic UV absorption spectrum, which can be used for its detection and quantification.
| Analytical Technique | Typical Application |
| GC-MS | Identification and quantification of sterols in a mixture. |
| ¹H and ¹³C NMR | Definitive structural elucidation of purified compounds. |
| HPLC | Separation and quantification of individual sterols. |
| UV Spectroscopy | Detection and quantification based on conjugated double bonds. |
Biological Significance and Therapeutic Relevance
The primary biological significance of ergosta-5,7,24(28)-trien-3beta-ol lies in its role as an essential precursor to ergosterol. Ergosterol is a vital component of fungal cell membranes, where it regulates fluidity, permeability, and the function of membrane-bound proteins. Consequently, the disruption of the ergosterol biosynthesis pathway is a major strategy for antifungal therapy.
Target for Antifungal Drugs:
Several classes of antifungal drugs target enzymes in the ergosterol biosynthesis pathway. While no drugs specifically target the conversion of ergosta-5,7,24(28)-trien-3beta-ol, its accumulation or depletion can be an indicator of the efficacy of drugs that act on upstream or downstream enzymes. For instance, azole antifungals inhibit lanosterol 14α-demethylase (Erg11p), an enzyme earlier in the pathway, leading to a depletion of all subsequent intermediates, including this compound.
Signaling Pathways:
Currently, there is limited evidence for a direct role of ergosta-5,7,24(28)-trien-3beta-ol in specific signaling pathways. Its primary known function is as a metabolic intermediate. However, the accumulation of this and other ergosterol precursors due to genetic defects or drug treatment can lead to alterations in membrane composition and fluidity, which may indirectly affect cellular signaling processes.
Conclusion
Ergosta-5,7,24(28)-trien-3beta-ol, or this compound, is a sterol of significant interest in the fields of mycology, biochemistry, and drug development. Its discovery and characterization have been integral to our understanding of the ergosterol biosynthesis pathway. The experimental methodologies developed for its isolation and analysis from fungal sources continue to be relevant in the ongoing search for novel antifungal agents that target this essential metabolic route. Further research may yet uncover more direct biological activities or signaling roles for this important intermediate.
References
An In-depth Technical Guide to the Enzymatic Conversion of Episterol to 5-Dehydroepisterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of episterol to 5-dehydroepisterol, a critical step in the biosynthesis of essential sterols such as ergosterol in fungi. The reaction is catalyzed by the highly conserved enzyme, C-5 sterol desaturase, also known as lathosterol oxidase or ERG3 in the model organism Saccharomyces cerevisiae. This document details the biochemical pathway, enzymatic mechanism, and offers structured experimental protocols for the study of this conversion. Quantitative data from relevant literature is summarized, and key experimental workflows are visualized to facilitate understanding and replication. This guide is intended to be a valuable resource for researchers in biochemistry, mycology, and drug development, particularly those targeting the fungal ergosterol biosynthesis pathway.
Introduction
Sterols are vital components of eukaryotic cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. In fungi, the primary sterol is ergosterol, which serves a similar role to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process and a well-established target for antifungal drug development. One of the key reactions in this pathway is the desaturation of episterol at the C-5 position to form this compound.
This conversion is catalyzed by the enzyme C-5 sterol desaturase (EC 1.14.21.6), a membrane-bound oxidoreductase.[1][2] In the budding yeast Saccharomyces cerevisiae, this enzyme is encoded by the ERG3 gene.[1] The reaction introduces a double bond between carbons 5 and 6 of the sterol B-ring, a crucial modification for the subsequent steps leading to ergosterol. Given its importance in producing a key fungal-specific molecule, ERG3 is a potential target for novel antifungal therapies. Understanding the kinetics and mechanism of this enzyme is therefore of significant interest.
Biochemical Pathway and Mechanism
The conversion of episterol to this compound is an integral part of the later stages of the ergosterol biosynthesis pathway, which primarily occurs in the endoplasmic reticulum.[1]
Ergosterol Biosynthesis Pathway Context
The ergosterol biosynthesis pathway can be broadly divided into several stages, starting from acetyl-CoA. The conversion of episterol is a key step in the final modifications of the sterol molecule.
Enzymatic Mechanism
The C-5 sterol desaturase is a non-heme, iron-containing enzyme that utilizes molecular oxygen and a reducing equivalent, either NADH or NADPH, to catalyze the desaturation of the C-5(6) bond of the sterol substrate.[2] While the enzyme in Arabidopsis thaliana shows a preference for NADH, the S. cerevisiae enzyme has little preference between NADH and NADPH.[2] The reaction mechanism is proposed to involve the abstraction of hydrogen atoms from C-5 and C-6 by an iron-coordinated oxygen species, leading to the formation of a double bond.[2] The enzyme contains highly conserved histidine-rich motifs that are believed to be involved in coordinating the iron cofactor.[2]
Quantitative Data
| Parameter | Value | Organism/Conditions | Reference |
| Substrate Specificity | Episterol | Saccharomyces cerevisiae | [1][2] |
| Cofactors | NAD(P)H, O₂, Iron | Eukaryotes | [3] |
| Cellular Localization | Endoplasmic Reticulum | Saccharomyces cerevisiae | [1] |
| Effect of ERG3 Deletion | Accumulation of episterol and other Δ7-sterols | Saccharomyces cerevisiae | [4] |
Note: Specific Km and Vmax values for the conversion of episterol by purified S. cerevisiae ERG3 are not well-documented in publicly available literature. The provided data is based on functional studies and characterization of the enzyme's role in the metabolic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of episterol to this compound.
Preparation of Yeast Microsomes for C-5 Sterol Desaturase Activity
This protocol describes the isolation of the microsomal fraction from Saccharomyces cerevisiae, which is enriched in C-5 sterol desaturase.
Materials:
-
S. cerevisiae culture
-
Lysis Buffer (e.g., 0.1 M Tris-HCl pH 7.5, 10 mM EDTA, 1.5% KCl)
-
Spheroplasting Buffer (e.g., 1.2 M sorbitol, 20 mM K-phosphate pH 7.4)
-
Zymolyase
-
Homogenization Buffer (e.g., 0.6 M sorbitol, 20 mM MES-Tris pH 6.9, 1 mM EGTA, 0.2 mM PMSF)
-
Glass beads (0.5 mm diameter)
-
Centrifuge and ultracentrifuge
Procedure:
-
Grow S. cerevisiae cells to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with distilled water.
-
Pre-treat cells with a reducing agent (e.g., DTT) in a suitable buffer.
-
Resuspend the cell pellet in spheroplasting buffer containing zymolyase and incubate until spheroplasts are formed.
-
Gently harvest the spheroplasts by centrifugation.
-
Resuspend the spheroplasts in ice-cold homogenization buffer.
-
Lyse the spheroplasts by mechanical disruption using glass beads.
-
Perform a series of differential centrifugation steps to isolate the microsomal fraction. Typically, a low-speed spin is used to remove cell debris and nuclei, followed by a high-speed spin to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer for storage or immediate use in activity assays.
In Vitro C-5 Sterol Desaturase Activity Assay
This protocol outlines a method to measure the activity of C-5 sterol desaturase in isolated yeast microsomes.
Materials:
-
Yeast microsomal fraction
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Episterol (substrate)
-
NAD(P)H (cofactor)
-
Bovine Serum Albumin (BSA)
-
Reaction termination solvent (e.g., methanol/chloroform)
-
Internal standard for GC-MS analysis (e.g., cholesterol)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD(P)H, and BSA.
-
Add the microsomal protein to the reaction mixture.
-
Initiate the reaction by adding episterol (solubilized in a suitable detergent like Triton X-100).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding a solvent mixture to precipitate proteins and extract lipids.
-
Add an internal standard for quantitative analysis.
-
Separate the organic phase containing the sterols.
-
Dry the organic phase and derivatize the sterols for GC-MS analysis.
-
Analyze the sample by GC-MS to quantify the amounts of episterol (substrate) and this compound (product).
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction and analysis of sterols from yeast cells or in vitro reaction mixtures.
Materials:
-
Yeast cell pellet or reaction mixture
-
Saponification solution (e.g., methanolic KOH)
-
Hexane
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Saponification: Resuspend the cell pellet or reaction mixture in the saponification solution and heat to hydrolyze steryl esters.
-
Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with hexane.
-
Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Derivatization: Add a derivatization reagent to the dried sterol extract and heat to form trimethylsilyl (TMS) ethers of the sterols. This increases their volatility for GC analysis.[5]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides mass spectra for identification and quantification.
-
Data Analysis: Identify episterol and this compound based on their retention times and mass spectra compared to authentic standards. Quantify the sterols by comparing their peak areas to that of an internal standard.
Conclusion
The enzymatic conversion of episterol to this compound by C-5 sterol desaturase is a pivotal reaction in the biosynthesis of ergosterol in fungi. This technical guide has provided a detailed overview of the biochemical context, the enzymatic mechanism, and comprehensive experimental protocols for the investigation of this process. The provided workflows and data summaries are intended to serve as a practical resource for researchers aiming to further elucidate the function of this important enzyme and to explore its potential as a target for the development of novel antifungal agents. Further research to determine the precise kinetic parameters of ERG3 with its native substrate will be crucial for a more complete understanding of its catalytic efficiency and for the rational design of specific inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Titration of C-5 Sterol Desaturase Activity Reveals Its Relationship to Candida albicans Virulence and Antifungal Susceptibility Is Dependent upon Host Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Analysis of the C-5 Sterol Desaturase PcErg3 in the Sterol Auxotrophic Oomycete Pathogen Phytophthora capsici [frontiersin.org]
The Pivotal Role of 5-Dehydroepisterol in Saccharomyces cerevisiae: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 5-dehydroepisterol, a critical sterol intermediate in the ergosterol biosynthesis pathway of Saccharomyces cerevisiae. While transient in wild-type yeast, the study of its function and the consequences of its accumulation in genetic mutants offer profound insights into the structural and regulatory roles of sterols. This document details the position of this compound within the broader metabolic context, its influence on membrane integrity, mitochondrial function, and stress response, and the intricate feedback mechanisms that regulate its production. Comprehensive experimental protocols for sterol analysis and lipid raft isolation are provided, alongside structured data tables and detailed pathway diagrams to facilitate a deeper understanding of its biological significance. This guide serves as a critical resource for researchers investigating fungal cell biology, sterol metabolism, and the development of novel antifungal therapeutics targeting the ergosterol pathway.
Introduction: The Centrality of Ergosterol and its Precursors
Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells. It is an indispensable component of the plasma membrane, where it governs essential properties such as fluidity, permeability, and the function of membrane-embedded proteins.[1] The biosynthesis of ergosterol is a complex, energy-intensive process involving over 25 enzymes, making it a primary target for antifungal drugs.[1][2][3]
Within this intricate pathway lies this compound (ergosta-5,7,24(28)-trien-3beta-ol), a key metabolite produced from its precursor, episterol.[4][5] In healthy, wild-type S. cerevisiae, this compound is a short-lived intermediate. However, genetic mutations in the late stages of the ergosterol pathway can lead to its accumulation, revealing its otherwise cryptic biological roles. Understanding the function of this intermediate is crucial for elucidating the specific structural requirements for sterol function and for comprehending the mechanisms of action and resistance to antifungal agents.
The Ergosterol Biosynthesis Pathway: Positioning this compound
The synthesis of ergosterol from acetyl-CoA can be broadly divided into three modules.[6] this compound is formed in the final module, which takes place primarily in the endoplasmic reticulum. The key reaction is the C-5(6) desaturation of episterol, a reaction catalyzed by the enzyme C-5 sterol desaturase, encoded by the ERG3 gene.[7][8][9] Following its synthesis, this compound is further metabolized to ergosta-5,7,22,24(28)-tetraen-3β-ol by the C-22 desaturase, Erg5p.
Caption: Late stages of the ergosterol biosynthesis pathway in S. cerevisiae.
Biological Functions and Consequences of Altered Levels
The precise functions of sterols are often revealed by studying mutant strains that accumulate specific intermediates. Mutations in genes like ERG3, ERG5, or ERG4 block the pathway at different points, leading to distinct sterol profiles and associated phenotypes.
Membrane Integrity and Fluidity
The structure of a sterol molecule, particularly the double bonds in its B ring, is critical for maintaining the physical properties of the plasma membrane. Ergosterol, with its two double bonds, provides the necessary rigidity and fluidity for optimal membrane function.[10][11] The accumulation of intermediates like episterol (in erg3Δ mutants) or this compound can alter these properties.[12]
Changes in membrane composition are known to affect the yeast's sensitivity to various drugs and stresses. For instance, many erg mutants exhibit altered resistance to azole antifungals and other compounds, a direct consequence of modified membrane permeability and altered function of membrane-embedded transporters.
Mitochondrial Function
A hallmark phenotype of certain erg mutants is their inability to grow on non-fermentable carbon sources, such as glycerol or ethanol, which indicates a defect in mitochondrial respiration.[8] Cells lacking a functional ERG3 gene, for example, are viable on glucose but cannot sustain growth through respiration.[8] This respiratory incompetence highlights a critical link between sterol composition and mitochondrial function. Ergosterol is essential for maintaining mitochondrial DNA and the integrity of mitochondrial membranes.[6] The accumulation of pathway intermediates, including the precursor to this compound, disrupts these vital mitochondrial roles.
Endocytosis and Cellular Trafficking
Sterols are integral to the formation and function of lipid rafts—microdomains within the plasma membrane enriched in sphingolipids and sterols that act as platforms for protein sorting and signaling.[13][14] The process of endocytosis, the internalization of plasma membrane components, has specific sterol structural requirements.[10][12] Studies on various erg mutants have shown that the desaturation of the sterol B ring is crucial for the internalization step of endocytosis.[10] An accumulation of sterols lacking the correct double bond configuration, as seen in erg2Δ or erg3Δ mutants, leads to significant defects in this process.[10][12]
Stress Response and Regulation
Proper sterol composition is vital for adaptation to environmental stresses, including osmotic, oxidative, and temperature stress.[2][15][16] The ergosterol pathway is tightly regulated to maintain sterol homeostasis. This regulation occurs primarily at the transcriptional level, mediated by the transcription factors Upc2p and Ecm22p, which bind to Sterol Regulatory Elements (SREs) in the promoters of ERG genes.[6][8] When cellular ergosterol levels are low, or when intermediates accumulate due to a block in the pathway, these transcription factors are activated, leading to the up-regulation of ERG gene expression in a feedback attempt to restore normal sterol levels.[17]
Caption: Transcriptional feedback regulation of the ERG genes in S. cerevisiae.
Data Summary: Phenotypes of Relevant Ergosterol Biosynthesis Mutants
The biological importance of this compound and its precursors is underscored by the distinct phenotypes observed in mutants with defects in the late stages of the ergosterol pathway.
| Gene Mutant | Enzyme Defect | Primary Accumulated Sterol(s) | Key Phenotypes | References |
| erg3Δ | C-5 sterol desaturase | Episterol, Fecosterol | Viable, but unable to grow on non-fermentable carbon sources (respiratory deficient); altered drug sensitivity.[8] | [8] |
| erg5Δ | C-22 sterol desaturase | Ergosta-5,7,24(28)-trienol | Viable; altered sterol profile; often studied in combination with other mutations. | [12] |
| erg4Δ | C-24(28) sterol reductase | Ergosta-5,7,22-trienol | Viable; accumulation of ergosterol's immediate precursor; altered membrane properties. | [12] |
| erg2Δ | C-8 sterol isomerase | Fecosterol, other C-8 sterols | Defective in the internalization step of endocytosis; viable but temperature-sensitive for growth. | [10] |
Experimental Protocols
Protocol for Total Sterol Extraction and Analysis
This protocol describes the saponification-based extraction of non-saponifiable lipids (including sterols) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the extraction and analysis of sterols from S. cerevisiae.
Methodology:
-
Cell Harvesting: Harvest mid-log phase yeast cells by centrifugation (3,000 x g for 5 minutes). Wash the pellet with sterile distilled water and determine the wet weight.
-
Saponification: Resuspend the cell pellet in a glass tube with 1 mL of 25% (w/v) potassium hydroxide in 35% (v/v) ethanol. This mixture hydrolyzes esterified sterols and fatty acids.
-
Incubation: Incubate the mixture in a water bath at 80°C for 1 hour to ensure complete saponification.
-
Extraction: After cooling to room temperature, add 1 mL of distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the organic phase.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases and collect the upper n-heptane layer into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Analysis: Resuspend the dried lipid film in a suitable solvent (e.g., ethyl acetate). For GC-MS analysis, sterols are often derivatized (e.g., silylated) to increase their volatility. Analyze samples using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
(Protocol adapted from principles described in[18][19])
Protocol for Isolation of Lipid Rafts (Detergent-Resistant Membranes)
This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in sterols and sphingolipids, using Triton X-100 insolubility and density gradient centrifugation.
Caption: Workflow for the isolation of lipid rafts from S. cerevisiae.
Methodology:
-
Cell Lysis: Grow yeast cells to mid-log phase. Harvest cells and wash them. Lyse cells mechanically (e.g., with glass beads) in a cold lysis buffer (e.g., TNE buffer: Tris-HCl, NaCl, EDTA) containing protease inhibitors.
-
Detergent Solubilization: Perform a low-speed spin to remove cell debris. Incubate the resulting supernatant with 1% Triton X-100 on ice for 30 minutes to solubilize non-raft membranes.[13][20]
-
Density Gradient Preparation: Adjust the detergent-treated lysate to a high concentration of sucrose or Optiprep (e.g., 40%). Place this mixture at the bottom of an ultracentrifuge tube.[13][21]
-
Gradient Layering: Carefully layer decreasing concentrations of sucrose or Optiprep (e.g., 30% and then 5%) on top of the lysate.
-
Ultracentrifugation: Centrifuge at high speed (e.g., >100,000 x g) for several hours at 4°C. During centrifugation, the buoyant, detergent-insoluble lipid rafts will float up to the interface between the low-density layers.
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the fractions for enrichment of sterols (using the protocol in 5.1) and known raft-associated proteins (e.g., Pma1p) by Western blotting to identify the DRM fractions.
(Protocol adapted from principles described in[13][20][21])
Conclusion and Future Directions
This compound occupies a critical juncture in the ergosterol biosynthesis pathway of Saccharomyces cerevisiae. While its existence is fleeting in wild-type cells, its study through genetic manipulation has been instrumental in defining the stringent structural requirements of sterols for their diverse biological roles. The accumulation of this compound or its immediate precursors profoundly impacts membrane biophysics, mitochondrial respiration, and vesicular trafficking, reinforcing the tight coupling between sterol homeostasis and fundamental cellular processes.
For drug development professionals, the enzymes responsible for producing and consuming this compound—notably Erg3p and Erg5p—represent key targets for the development of novel antifungal agents. A deeper understanding of the functional consequences of blocking these specific steps can inform strategies to create more effective fungistatic or fungicidal compounds and to combat the rise of drug-resistant fungal pathogens. Future research should focus on quantitative lipidomics to precisely map the interplay between sterol intermediates and other lipid species, and on advanced imaging techniques to visualize the sub-cellular consequences of sterol profile alterations in real-time.
References
- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERG3 - Wikipedia [en.wikipedia.org]
- 5. This compound | C28H44O | CID 10894570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliancegenome.org [alliancegenome.org]
- 8. ERG3 | SGD [yeastgenome.org]
- 9. uniprot.org [uniprot.org]
- 10. Specific Sterols Required for the Internalization Step of Endocytosis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological implications of sterol biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple Functions of Sterols in Yeast Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid rafts function in biosynthetic delivery of proteins to the cell surface in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yeast Lipids Can Phase-separate into Micrometer-scale Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Positive and negative regulation of a sterol biosynthetic gene (ERG3) in the post-squalene portion of the yeast ergosterol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]
- 20. maryvillecollege.edu [maryvillecollege.edu]
- 21. med.upenn.edu [med.upenn.edu]
An In-depth Technical Guide to 5-Dehydroepisterol: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Dehydroepisterol is a crucial intermediate in the biosynthesis of steroids, particularly in fungi and plants. As a member of the ergosterol derivative family, its chemical structure and properties are of significant interest for understanding sterol metabolism and for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the structure, chemical and physical properties, and biological role of this compound, with a focus on its position within the brassinosteroid biosynthesis pathway. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Chemical Structure and Identification
This compound, systematically named (3β)-ergosta-5,7,24(28)-trien-3-ol, is a C28 sterol. Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with a hydroxyl group at the C-3 position and double bonds at C-5, C-7, and C-24(28).
Synonyms: Ergosta-5,7,24(28)-trien-3β-ol, this compound[1]
Molecular Formula: C₂₈H₄₄O[1][2]
Molecular Weight: 396.6 g/mol [1]
CAS Number: 23582-83-4[1][2][3]
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | [1] (HMDB) |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Water Solubility | 0.0006 g/L (Predicted) | (ALOGPS) |
| logP (Octanol-Water Partition Coefficient) | 7.64 (Predicted) | [4] (ALOGPS) |
| Polar Surface Area | 20.23 Ų (Predicted) | |
| Refractivity | 125.79 m³·mol⁻¹ (Predicted) | |
| Polarizability | 50.7 ų (Predicted) |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are limited in publicly accessible databases. The following table summarizes the available information, noting where data is predicted.
| Spectrum Type | Data | Source |
| ¹H NMR | Predicted spectra are available in some databases, but experimental peak lists are not readily published. | |
| ¹³C NMR | Predicted spectra are available. A full experimental spectrum is available for the related compound Ergosterol.[5] | [1] (SpectraBase) |
| Mass Spectrometry (MS) | Predicted GC-MS spectra are available.[3] | (SpectraBase) |
| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available. | [1] (SpectraBase) |
Chemical Synthesis
A detailed, step-by-step experimental protocol for the de novo synthesis of this compound is not extensively documented in readily available literature. However, its synthesis is often achieved through the dehydrogenation of episterol. The following outlines a general conceptual approach based on known sterol chemistry.
Conceptual Synthesis Workflow:
Conceptual Synthesis Workflow Diagram
Experimental Protocol: Synthesis of this compound from Episterol (Generalized)
Objective: To introduce a double bond at the C-5 position of the sterol nucleus of episterol.
Materials:
-
Episterol
-
Protecting agent for the 3-hydroxyl group (e.g., acetic anhydride, tert-butyldimethylsilyl chloride)
-
Dehydrogenating agent (e.g., N-bromosuccinimide followed by a base, or a specific desaturase enzyme)
-
Deprotecting agent (e.g., lithium aluminum hydride for acetate, or a fluoride source for silyl ethers)
-
Appropriate solvents (e.g., pyridine, dichloromethane, tetrahydrofuran)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Methodology:
-
Protection of the 3-Hydroxyl Group: The 3β-hydroxyl group of episterol is first protected to prevent its oxidation during the dehydrogenation step. This is typically achieved by acetylation with acetic anhydride in pyridine or by forming a silyl ether.
-
Allylic Bromination and Dehydrobromination: A common method for introducing a conjugated diene system in sterols involves allylic bromination at C-7 with a reagent like N-bromosuccinimide (NBS), followed by dehydrobromination using a base (e.g., collidine or lithium carbonate) to form the Δ⁵,⁷-diene.
-
Deprotection: The protecting group on the 3-hydroxyl is removed. For an acetate group, this can be done by reduction with a mild reducing agent like lithium aluminum hydride. For a silyl ether, a fluoride source such as tetrabutylammonium fluoride (TBAF) is used.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica gel.
Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and stoichiometry, would need to be optimized for this particular substrate.
Biological Significance and Signaling Pathways
This compound is a key intermediate in the biosynthesis of brassinosteroids in plants and ergosterol in fungi.
Brassinosteroid Biosynthesis Pathway in Arabidopsis thaliana
In plants like Arabidopsis thaliana, this compound is an essential precursor in the synthesis of brassinosteroids, a class of plant hormones that regulate a wide range of developmental processes. The pathway involves a series of enzymatic conversions.
Brassinosteroid Biosynthesis Pathway
This pathway highlights the conversion of episterol to this compound by the enzyme C-5 sterol desaturase (also known as DWF7 or STE1). Subsequently, 7-dehydrocholesterol reductase (DWF5) catalyzes the conversion of this compound to 24-methylenecholesterol, which is a precursor for campesterol and ultimately a range of bioactive brassinosteroids.[6][7][8][9][10]
Role in Fungal Ergosterol Biosynthesis and Antifungal Activity
In fungi, this compound is an intermediate in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. The enzymes in this pathway are well-established targets for antifungal drugs. The disruption of ergosterol synthesis, including the steps involving this compound, can lead to fungal cell death. This makes the enzymes responsible for its synthesis and conversion potential targets for novel antifungal therapies.[11][12]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
This compound
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer for measuring optical density
Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound is prepared in the growth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control well (fungus in medium without the compound) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Conclusion
This compound is a sterol of considerable biological importance, acting as a key metabolic intermediate in both plant and fungal kingdoms. While its role in the brassinosteroid and ergosterol biosynthesis pathways is well-established, there remains a need for more comprehensive experimental data on its physicochemical and spectroscopic properties. Further research into the synthesis and biological activities of this compound and its analogs could pave the way for the development of novel agrochemicals and antifungal agents. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in these fields.
References
- 1. This compound | C28H44O | CID 10894570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. foodb.ca [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006848) [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]
- 7. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antifungal sterol biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 5-Dehydroepisterol Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-Dehydroepisterol metabolic pathway, a critical route in the biosynthesis of essential sterols in various organisms, including fungi and plants. This document details the core components of the pathway, quantitative data, experimental methodologies, and regulatory networks, offering a valuable resource for researchers in sterol metabolism and professionals involved in the development of antifungal agents and other therapeutics.
Introduction to the this compound Pathway
The this compound metabolic pathway is a key segment of the broader ergosterol and brassinosteroid biosynthesis pathways. It represents a crucial juncture where episterol is converted into intermediates that lead to the formation of vital sterols. In fungi, this pathway is an integral part of ergosterol synthesis, a component essential for fungal cell membrane integrity and fluidity. In plants, it contributes to the production of brassinosteroids, a class of polyhydroxysteroids that play a critical role in growth and development. The central transformation in this pathway involves the conversion of episterol to this compound, which is then further metabolized to 24-methylenecholesterol.
Core Components of the Pathway
The this compound metabolic pathway is primarily defined by two key enzymatic steps:
-
Step 1: Conversion of Episterol to this compound: This reaction is catalyzed by the enzyme C-5 sterol desaturase , also known as ERG3 in Saccharomyces cerevisiae. This enzyme introduces a double bond at the C-5 position of the sterol ring.
-
Step 2: Conversion of this compound to 24-Methylenecholesterol: This reduction reaction is carried out by 7-dehydrocholesterol reductase (DHCR7) . This enzyme reduces the double bond at the C-7 position.
The subcellular localization of these enzymes is primarily the endoplasmic reticulum (ER) , with some evidence suggesting their presence in lipid droplets as well.[1][2]
Quantitative Data
Quantitative understanding of the this compound pathway is crucial for metabolic engineering and drug development. While comprehensive kinetic data for every enzyme with every substrate is not always available, the following tables summarize key quantitative parameters.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference(s) |
| 7-Dehydrocholesterol Reductase (DHCR7) | Rat | 7-Dehydrocholesterol | 2.8 ± 0.02 µM | - | 24 ± 1 pmol·nmol-1·min-1 | [2][3] |
| 7-Dehydrocholesterol Reductase (DHCR7) | Rat | Desmosterol | 9.4 ± 1.0 µM | - | 33 ± 1 pmol·nmol-1·min-1 | [2] |
Table 2: Metabolite Concentrations in Saccharomyces cerevisiae
| Metabolite | Condition | Concentration (mg/L or other reported unit) | Reference(s) |
| 24-Methylenecholesterol | Engineered S. cerevisiae (flask-shake cultivation) | 178 mg/L | [4][5][6] |
| 24-Methylenecholesterol | Engineered S. cerevisiae (with additional DHCR7 copy) | 225 mg/L | [4][5][6] |
| Ergosterol | Wild-type S. cerevisiae | ~90% of total sterols | [7] |
| Zymosterol, Fecosterol, Episterol | Wild-type S. cerevisiae | Minor components | [7] |
Note: Precise intracellular concentrations of episterol and this compound are often low and transient, making their quantification challenging. The data for 24-methylenecholesterol is from engineered yeast strains designed to accumulate this intermediate.
Regulatory Networks
The this compound pathway is tightly regulated as part of the larger sterol biosynthetic network.
Transcriptional Regulation of ERG3
In Saccharomyces cerevisiae, the transcription of the ERG3 gene is regulated by several factors in response to cellular sterol levels and oxygen availability.
-
Upc2 and Ecm22: These are the primary transcription factors that activate the expression of ERG genes, including ERG3, in response to low sterol levels.[5][8][9] They bind to Sterol Regulatory Elements (SREs) in the promoter regions of these genes.[4][8]
-
Hap1: This heme-dependent transcription factor also plays a role in regulating ERG gene expression in response to oxygen levels.[8]
-
Rox1 and Mot3: These are repressor factors that can inhibit the expression of ERG genes.[9]
-
Iron and Heme Levels: The expression of ERG genes is also modulated by the availability of iron and heme, as several enzymes in the pathway are iron-dependent.[8]
Post-Translational Regulation of DHCR7
The activity of 7-dehydrocholesterol reductase is also regulated at the post-translational level.
-
Cholesterol Feedback Regulation: High levels of cholesterol can accelerate the proteasomal degradation of DHCR7, representing a feedback inhibition mechanism.[10]
-
Phosphorylation: The activity of DHCR7 can be modulated by phosphorylation, with kinases such as AMP-activated protein kinase (AMPK) and protein kinase A (PKA) playing a role.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the this compound pathway.
Sterol Extraction and Analysis by GC-MS from Yeast
This protocol is adapted for the analysis of the sterol composition in Saccharomyces cerevisiae.
Materials:
-
Yeast cell pellet
-
Saline solution (0.9% NaCl)
-
Diethyl ether:hexane (1:1, v/v)
-
Methanolic KOH (2 M)
-
Hexane
-
Anhydrous pyridine
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Internal standard (e.g., cholesterol or epicoprostanol)
Procedure:
-
Cell Harvesting and Washing:
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet with saline solution to remove residual media.
-
Wash the pellet with a diethyl ether:hexane (1:1) mixture to remove extracellular lipids.
-
-
Saponification:
-
To the washed cell pellet, add a known amount of internal standard.
-
Add methanolic KOH to liberate sterols from their esterified forms.
-
Incubate at 80°C for 1 hour.
-
-
Extraction:
-
After cooling, add distilled water and hexane.
-
Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the hexane layer.
-
Centrifuge to separate the phases and carefully collect the upper hexane layer.
-
Repeat the hexane extraction twice.
-
Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add anhydrous pyridine and BSTFA with 1% TMCS.
-
Incubate at 100°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of different sterol species.
-
Identify the sterols based on their retention times and mass spectra compared to authentic standards.
-
Quantify the sterols by comparing their peak areas to that of the internal standard.
-
C-5 Sterol Desaturase (ERG3) Enzyme Assay
This protocol describes a method to assay the activity of C-5 sterol desaturase, for example, in microsomal preparations.
Materials:
-
Microsomal fraction containing C-5 sterol desaturase
-
Episterol (substrate)
-
NADPH or NADH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Solvents for extraction (e.g., chloroform:methanol)
-
System for product analysis (e.g., GC-MS or LC-MS)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, microsomal protein, and the substrate episterol (solubilized with a suitable detergent or cyclodextrin).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Start the reaction by adding NADPH or NADH.
-
-
Incubation:
-
Incubate the reaction for a defined period, ensuring the reaction rate is linear with time.
-
-
Termination and Extraction:
-
Stop the reaction by adding a solvent mixture like chloroform:methanol.
-
Add an internal standard for quantification.
-
Extract the lipids as described in the sterol analysis protocol.
-
-
Product Analysis:
-
Analyze the extracted lipids by GC-MS or LC-MS to separate and quantify the product, this compound.
-
Enzyme activity can be calculated based on the amount of product formed per unit time per amount of protein.
-
7-Dehydrocholesterol Reductase (DHCR7) Enzyme Assay
The activity of DHCR7 can be measured using various methods, including commercially available ELISA kits or by monitoring substrate conversion.
Method 1: ELISA Kit
Commercially available ELISA kits provide a straightforward method for quantifying DHCR7 protein levels, which can be an indicator of enzyme activity.[12]
General ELISA Protocol Outline:
-
Prepare standards and samples (e.g., tissue homogenates, cell lysates).
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow DHCR7 to bind to the immobilized antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric).
-
Measure the signal using a microplate reader.
-
Calculate the DHCR7 concentration in the samples based on the standard curve.
Method 2: Substrate Conversion Assay
This method directly measures the enzymatic activity by quantifying the conversion of a substrate to its product.[13]
Materials:
-
Source of DHCR7 (e.g., liver microsomes)
-
Substrate (e.g., 7-dehydrocholesterol or a suitable analog like ergosterol)
-
NADPH
-
Reaction buffer
-
Extraction solvents
-
HPLC or GC-MS for product analysis
Procedure:
-
Reaction Setup:
-
Combine the enzyme source, substrate, and reaction buffer.
-
Pre-incubate at 37°C.
-
-
Initiation:
-
Start the reaction by adding NADPH.
-
-
Incubation:
-
Incubate for a specific time, ensuring linearity of the reaction.
-
-
Termination and Extraction:
-
Stop the reaction and extract the sterols.
-
-
Analysis:
-
Separate and quantify the product (e.g., cholesterol or brassicasterol if ergosterol is the substrate) using HPLC or GC-MS.
-
Calculate the enzyme activity based on the rate of product formation.
-
Visualizations
The following diagrams illustrate the key pathways and regulatory relationships discussed in this guide.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Dehydrocholesterol reductase activity is independent of cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upc2p and Ecm22p, dual regulators of sterol biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERG3 | SGD [yeastgenome.org]
- 8. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Post-translational control of the long and winding road to cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation regulates activity of 7-dehydrocholesterol reductase (DHCR7), a terminal enzyme of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Sterol Extraction from Leishmania Promastigotes: Application Notes for Researchers and Drug Development Professionals
Introduction
Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases with significant global health impact. The sterol composition of Leishmania is distinct from that of its mammalian host, with ergosterol and its derivatives being the predominant sterols instead of cholesterol.[1][2] This unique feature of the parasite's biochemistry presents a promising target for the development of selective antileishmanial drugs.[1] Accurate and reproducible methods for the extraction and quantification of sterols from Leishmania promastigotes are therefore crucial for basic research into parasite biology and for the screening and evaluation of novel therapeutic agents.
This document provides detailed application notes and protocols for the extraction and analysis of sterols from Leishmania promastigotes, intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Sterol Composition in Leishmania Promastigotes
The following tables summarize the absolute and relative abundance of major sterols identified in various Leishmania species. These values can serve as a baseline for comparison in experimental studies.
Table 1: Absolute Quantification of Sterols in Leishmania infantum Promastigotes. [1]
| Sterol | Logarithmic Phase (ng/10^8 cells) | Metacyclic Phase (ng/10^8 cells) |
| Cholesterol | 18.0 | 448.3 |
| Ergosterol | 105.2 | 150.7 |
| Ergosta-7,22-dien-3β-ol | 28.1 | 35.4 |
| Stigmasta-7,24(28)-dien-3β-ol | 45.3 | 58.9 |
| Zymosterol | 5.2 | 7.1 |
| Lanosterol | 3.1 | 4.5 |
| Total Sterols | 204.9 | 704.9 |
Table 2: Sterol Composition in Promastigotes of Different Leishmania Species (molecules/cell x 10^7).
| Sterol | L. major | L. donovani | L. mexicana | L. amazonensis |
| Ergosterol | 1.1 ± 0.2 | 0.9 ± 0.3 | 0.26 ± 0.11 | 0.32 ± 0.1 |
| 5-Dehydroepisterol | 2.2 ± 0.3 | 2.0 ± 0.5 | 4.0 ± 0.2 | 3.8 ± 0.2 |
| Cholesterol | 0.17 ± 0.02 | 0.21 ± 0.04 | 0.20 ± 0.04 | 0.17 ± 0.02 |
| Cholesta-5,7,24-trienol | 0.43 ± 0.02 | 1.3 ± 0.13 | 0.29 ± 0.17 | 1.1 ± 0.5 |
| Total Sterols | 3.9 ± 0.5 | 4.4 ± 0.9 | 4.7 ± 0.6 | 5.4 ± 0.8 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the extraction and analysis of sterols from Leishmania promastigotes.
Protocol 1: Culturing and Harvesting of Leishmania Promastigotes
-
Culturing: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 26°C.
-
Growth Monitoring: Monitor the growth of the culture by counting the parasites using a hemocytometer.
-
Harvesting: Harvest the promastigotes during the desired growth phase (e.g., logarithmic or stationary) by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
Washing: Wash the parasite pellet twice with cold phosphate-buffered saline (PBS) to remove any remaining culture medium.
Protocol 2: Total Lipid Extraction
This protocol is based on the widely used Bligh and Dyer method.
-
Cell Lysis: Resuspend the washed parasite pellet (e.g., 1 x 10^8 cells) in 1 ml of a chloroform:methanol (1:2, v/v) mixture.
-
Internal Standard: Add an appropriate internal standard (e.g., epicoprostanol or deuterated cholesterol) to the mixture for absolute quantification.
-
Extraction: Vortex the mixture vigorously for 15 minutes.
-
Phase Separation: Add 0.25 ml of chloroform and 0.25 ml of water to the mixture, vortex again, and centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be stored at -20°C until further analysis.
Protocol 3: Saponification of Total Lipids (Optional)
This step is performed to hydrolyze esterified sterols to their free form.
-
Resuspension: Resuspend the dried lipid extract in 1 ml of 1 M methanolic KOH.
-
Incubation: Incubate the mixture at 80°C for 1 hour.
-
Extraction of Non-saponifiable Lipids: After cooling, add 1 ml of water and 2 ml of n-hexane. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
-
Collection: Collect the upper hexane layer containing the non-saponifiable lipids (including sterols).
-
Repeat Extraction: Repeat the hexane extraction twice more.
-
Drying: Pool the hexane extracts and evaporate the solvent under a stream of nitrogen gas.
Protocol 4: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: To improve volatility and chromatographic resolution, derivatize the sterols by adding 50 µl of a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 60°C for 30 minutes.
-
GC-MS Analysis: Analyze the derivatized sterols using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Identification: Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.
-
Quantification: Quantify the individual sterols by integrating the peak areas and comparing them to the peak area of the internal standard.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Sterol Extraction and Analysis
Caption: Workflow for sterol extraction from Leishmania.
Diagram 2: Ergosterol Biosynthesis Pathway in Leishmania
Caption: Key steps in the Leishmania ergosterol pathway.
References
Application of 5-Dehydroepisterol in Antifungal Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Dehydroepisterol is a sterol intermediate in the ergosterol biosynthesis pathway in fungi.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making the enzymes in its biosynthetic pathway prime targets for antifungal drug development.[5] The presence and antifungal activity of this compound suggest its potential as a lead compound or a chemical scaffold for the development of novel antifungal agents. This document provides an overview of its potential mechanism of action, detailed protocols for evaluating its antifungal properties, and diagrams of relevant biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is a key intermediate in the late stages of ergosterol biosynthesis. It is synthesized from episterol by the enzyme C-5 sterol desaturase (encoded by the ERG3 gene) and is subsequently converted to 24-methylenecholesterol by 7-dehydrocholesterol reductase.[1][6]
The antifungal activity of this compound may arise from several potential mechanisms:
-
Feedback Inhibition: Accumulation of this compound could potentially lead to feedback inhibition of upstream enzymes in the ergosterol biosynthesis pathway, disrupting the production of essential sterols.
-
Competitive Inhibition: As a structural analog of other sterols in the pathway, this compound might competitively inhibit enzymes for which it is not a substrate, leading to the accumulation of toxic intermediates.
-
Disruption of Membrane Integrity: Incorporation of this compound or its metabolites into the fungal cell membrane could alter its fluidity and permeability, leading to cell stress and death.
Disruption of the ergosterol biosynthesis pathway is known to trigger a cellular stress response, often regulated by transcription factors such as Upc2 in yeast. Depletion of ergosterol leads to the activation of Upc2, which upregulates the expression of genes involved in ergosterol biosynthesis as a compensatory mechanism.
Ergosterol Biosynthesis Pathway
Caption: Simplified Ergosterol Biosynthesis Pathway Highlighting this compound.
Fungal Sterol Depletion Response Pathway
Caption: Fungal response to ergosterol depletion via the Upc2 signaling pathway.
Quantitative Data
As of the last update, specific MIC, MFC, or IC50 values for this compound against common fungal pathogens have not been reported in the accessible scientific literature. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Antifungal Activity of this compound (Template)
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined |
| Candida glabrata | ATCC 90030 | Data to be determined | Data to be determined |
| Cryptococcus neoformans | ATCC 208821 | Data to be determined | Data to be determined |
| Aspergillus fumigatus | ATCC 204305 | Data to be determined | Data to be determined |
Table 2: IC50 Values of this compound Against Fungal Growth (Template)
| Fungal Species | Strain | IC50 (µg/mL) |
| Candida albicans | ATCC 90028 | Data to be determined |
| Candida glabrata | ATCC 90030 | Data to be determined |
Experimental Protocols
The following are detailed protocols for determining the antifungal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.125 to 64 µg/mL in the microtiter plate wells.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of the appropriate this compound dilution in RPMI-1640 to each well of the microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (inoculum without the compound) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the MIC assay.
Materials:
-
MIC plates from Protocol 1
-
Sabouraud Dextrose Agar plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows growth inhibition.
-
Spot the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
Experimental Workflow for Antifungal Susceptibility Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-Specific Differences in C-5 Sterol Desaturase Function Influence the Outcome of Azole Antifungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Dehydroepisterol using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Dehydroepisterol is a crucial intermediate in the biosynthesis of sterols in various organisms, including fungi and plants.[1] As a precursor to essential sterols like ergosterol and brassinosteroids, the accurate quantification and identification of this compound are vital for research in antifungal drug development, plant biology, and studies of sterol metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific analysis of sterols. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.
Signaling Pathway Context
This compound is a key intermediate in the later stages of the ergosterol biosynthesis pathway. This pathway is a critical target for many antifungal drugs. The inhibition of enzymes in this pathway can lead to the accumulation of specific sterol intermediates, which can be indicative of the drug's mechanism of action.
Caption: Simplified ergosterol biosynthesis pathway highlighting the position of this compound.
Experimental Protocols
A robust and reliable analysis of this compound by GC-MS necessitates meticulous sample preparation to isolate the sterol fraction and enhance its volatility for gas chromatography. The following protocol outlines the key steps from sample extraction to data acquisition.
Sample Preparation: Saponification and Extraction
This protocol is designed to hydrolyze sterol esters and extract the total sterol fraction from a biological matrix.
Materials:
-
Sample (e.g., fungal cells, plant tissue)
-
Internal Standard (IS) solution (e.g., 5α-cholestane at 10 µg/mL in ethanol)
-
Methanolic potassium hydroxide (KOH), 2 M
-
n-Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Accurately weigh a known amount of the homogenized sample into a glass centrifuge tube.
-
Add a known volume of the internal standard solution to the sample.
-
Add 2 mL of 2 M methanolic KOH.
-
Securely cap the tube and vortex thoroughly.
-
Incubate the mixture at 80°C for 1 hour in a water bath or heating block to ensure complete saponification.
-
Cool the tubes to room temperature.
-
Add 2 mL of deionized water to the tube.
-
Add 3 mL of n-hexane and vortex vigorously for 2 minutes to extract the non-saponifiable lipids, including the sterols.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 8-10) two more times, pooling the hexane extracts.
-
Pass the pooled hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization: Silylation
Sterols require derivatization to increase their volatility and thermal stability for GC analysis. Trimethylsilylation (TMS) is a common and effective method.
Materials:
-
Dried sterol extract
-
Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Pyridine (anhydrous)
-
Heating block or oven
Procedure:
-
To the dried sterol extract, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical starting parameters for the GC-MS analysis of TMS-derivatized sterols. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 180°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 10 min, then ramp at 10°C/min to 300°C and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Scan Range | m/z 50-600 |
Data Presentation
The identification of this compound is based on its retention time relative to an internal standard and its characteristic mass spectrum. The following table provides predicted data for the TMS ether of this compound.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Predicted Relative Abundance |
| 5α-Cholestane (IS) | ~15.5 | 372 | 372 (M+), 217, 218 |
| This compound-TMS | ~18.2 | 468 | 468 (M+), 378 ([M-90]+, loss of TMSOH), 363 ([M-90-15]+), 337, 253 |
Note: The retention time and relative abundances are predicted and should be confirmed with an authentic standard.
Experimental Workflow Diagram
The overall process from sample collection to data analysis is summarized in the following workflow diagram.
Caption: Workflow for the GC-MS analysis of this compound.
Predicted Mass Spectrum Fragmentation
The electron ionization mass spectrum of the TMS ether of this compound is expected to show a characteristic fragmentation pattern common to Δ5,7-sterols. The molecular ion (M+) should be visible, and a prominent peak corresponding to the loss of trimethylsilanol ([M-90]+) is anticipated.
References
Application Note: Quantification of 5-Dehydroepisterol in Yeast Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantification of 5-dehydroepisterol, a key intermediate in the ergosterol biosynthesis pathway, in yeast cell cultures. Understanding the levels of this sterol is crucial for studies related to antifungal drug development, metabolic engineering, and fundamental research into yeast physiology and membrane biology. The methodologies outlined herein utilize common laboratory techniques such as saponification followed by lipid extraction and analysis via Gas Chromatography-Mass Spectrometry (GC-MS), providing a robust and reproducible workflow.
Introduction
Ergosterol is the primary sterol in fungal cell membranes, playing a role analogous to cholesterol in mammalian cells by modulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step process involving numerous enzymes, making it a prime target for antifungal drugs.[1][3] this compound (also known as episterol) is a critical intermediate in this pathway. Its conversion to subsequent sterols is catalyzed by enzymes that are often the targets of azole and other antifungal agents. Therefore, quantifying the accumulation or depletion of this compound can provide valuable insights into the efficacy of antifungal compounds and the metabolic status of the yeast.
This document details a comprehensive protocol for the extraction, derivatization, and quantification of this compound from Saccharomyces cerevisiae and other yeast species.
Ergosterol Biosynthesis Pathway
The synthesis of ergosterol from its precursor, lanosterol, involves a series of enzymatic reactions. This compound is formed from fecosterol and is subsequently desaturated to form ergosta-5,7,24(28)-trienol. The diagram below illustrates the late stages of this critical pathway.
Caption: Key enzymatic steps in the late ergosterol biosynthesis pathway in yeast.
Experimental Protocol: Quantification by GC-MS
This protocol is adapted from established methods for analyzing sterols in fungal biomass.[4][5] It involves cell harvesting, saponification to release free sterols from esters, extraction of the non-saponifiable lipids, and analysis by GC-MS.
Overall Experimental Workflow
The entire process, from sample preparation to data analysis, is summarized in the workflow diagram below.
Caption: A step-by-step overview of the sterol quantification process.
Materials and Reagents
-
Yeast cell culture
-
Methanol (HPLC grade)
-
Potassium Hydroxide (KOH)
-
n-Heptane or Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Cholesterol or other suitable internal standard
-
This compound analytical standard (if available)
-
Glass tubes with Teflon-lined screw caps
-
Water bath or heating block
-
Centrifuge
-
Nitrogen gas evaporator
-
GC-MS system with a suitable column (e.g., HP-5ms)
Step-by-Step Protocol
-
Cell Harvesting and Preparation:
-
Harvest 10-50 OD₆₀₀ units of yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet once with distilled water and re-pellet.
-
Determine the dry cell weight (DCW) by drying a parallel sample of known OD units at 80°C overnight.
-
To the experimental pellet, add a known amount of internal standard (e.g., 20 µg of cholesterol).
-
-
Saponification:
-
Add 3 mL of 10% KOH in 80% methanol to the cell pellet.
-
Vortex vigorously to resuspend the cells.
-
Incubate the mixture in a water bath at 80°C for 1 hour with occasional vortexing. This step hydrolyzes steryl esters to release free sterols.[5]
-
Allow the mixture to cool to room temperature.
-
-
Extraction:
-
Add 1.5 mL of distilled water and 3 mL of n-heptane (or hexane) to the saponified mixture.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the organic phase.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic (n-heptane) layer to a new clean glass tube.
-
Repeat the extraction step twice more, pooling the organic layers.
-
-
Drying and Evaporation:
-
Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
-
Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS).
-
Seal the tube tightly and heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers. This step improves volatility and chromatographic peak shape.[5]
-
Cool the sample to room temperature before injection into the GC-MS.
-
GC-MS Analysis
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 10 minutes.
-
Ramp: 10°C/min to 300°C, hold for 5 minutes.
-
-
MS Detector:
-
Transfer line temperature: 290°C
-
Ion source temperature: 230°C
-
Scan range: m/z 50-600
-
Identification: this compound-TMS ether and other sterols are identified by comparing their retention times and mass spectra to those of authentic standards or library data.
Data Presentation and Quantification
Quantification is achieved by integrating the peak area of the target analyte and comparing it to the peak area of the internal standard. A standard curve should be generated using a pure standard of this compound to ensure accurate quantification. Results should be normalized to the dry cell weight of the yeast.
Table 1: Example Data Summary for Sterol Analysis
| Sample ID | Treatment | This compound (µg/g DCW) | Ergosterol (µg/g DCW) | Zymosterol (µg/g DCW) |
| WT-1 | No Drug | 0.5 ± 0.1 | 10.2 ± 0.8 | 0.8 ± 0.2 |
| WT-2 | Drug A (1 µM) | 4.8 ± 0.5 | 2.1 ± 0.3 | 1.5 ± 0.3 |
| MutantX-1 | No Drug | 3.5 ± 0.4 | 1.5 ± 0.2 | 4.2 ± 0.6 |
| MutantX-2 | Drug A (1 µM) | 9.7 ± 1.1 | 0.4 ± 0.1 | 5.8 ± 0.9 |
Data are presented as mean ± standard deviation for illustrative purposes. DCW: Dry Cell Weight.
References
- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterol Analysis using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantitative analysis of sterols. It is considered a reference measurement procedure for cholesterol quantification.[1] This method relies on the addition of a known amount of an isotopically labeled analog of the target sterol to the sample. This labeled compound serves as an internal standard, allowing for the correction of analyte loss during sample preparation and analysis. The high selectivity and sensitivity of mass spectrometry, combined with the use of an ideal internal standard, make IDMS the gold standard for sterol quantification in various biological matrices.
Sterols are a critical class of lipids involved in numerous physiological and pathological processes, including membrane structure, signaling, and the biosynthesis of hormones and bile acids.[2][3] Accurate measurement of sterol profiles is crucial for understanding their roles in health and disease, and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for the analysis of sterols using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with isotope dilution.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte (the "spike") to the sample at the earliest stage of preparation. This internal standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is measured by the mass spectrometer. Since any losses during sample processing will affect both the analyte and the internal standard equally, their ratio remains constant, enabling highly accurate quantification.[4][5]
Experimental Workflow Overview
A generalized workflow for sterol analysis by IDMS is presented below. This workflow is applicable to both GC-MS and LC-MS approaches, with variations in the sample preparation and chromatography steps.
Figure 1: Generalized workflow for sterol analysis by Isotope Dilution Mass Spectrometry.
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing IDMS for sterol analysis.
Table 1: Concentration of Sterols in Human Amniotic Fluid by GC-MS [6]
| Sterol | Concentration at 13 Weeks (μmol/L) | Concentration at 22 Weeks (μmol/L) |
| Cholesterol | 22.1758 ± 4.2716 | 78.5082 ± 12.9041 |
| 7-Dehydrocholesterol | 0.0039 ± 0.0007 | 0.1150 ± 0.0212 |
| Desmosterol | 0.1562 ± 0.0406 | 0.7691 ± 0.0821 |
| Lathosterol | 0.0272 ± 0.0035 | 0.8551 ± 0.1791 |
| Sitosterol | 0.0404 ± 0.0039 | 0.2326 ± 0.0386 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Oxysterols and Oxyphytosterols in Human Serum by GC-MS [7]
| Analyte | LOD (pg/mL) | LOQ (pg/mL) |
| 7α-Hydroxycholesterol | 8.0 | 28.0 |
| 7β-Hydroxycholesterol | 10.0 | 33.0 |
| 7-Oxocholesterol | 202.0 | 674.0 |
| 4β-Hydroxycholesterol | 15.0 | 50.0 |
| 24S-Hydroxycholesterol | 25.0 | 83.0 |
| 25-Hydroxycholesterol | 12.0 | 40.0 |
| 27-Hydroxycholesterol | 30.0 | 100.0 |
| 7α-Hydroxycampesterol | 7.0 | 23.0 |
| 7β-Hydroxycampesterol | 10.0 | 33.0 |
| 7-Oxocampesterol | 150.0 | 500.0 |
| 7α-Hydroxysitosterol | 10.0 | 33.0 |
| 7β-Hydroxysitosterol | 12.0 | 40.0 |
| 7-Oxositosterol | 180.0 | 600.0 |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Sterols in Serum/Plasma
This protocol is adapted from methodologies described for the analysis of cholesterol and oxysterols in serum.[5][7]
1. Materials and Reagents:
-
Isotopically labeled internal standards (e.g., Cholesterol-d7, [²H₇]7α-hydroxycholesterol)
-
Butylated hydroxytoluene (BHT) and Ethylenediaminetetraacetic acid (EDTA) to prevent autoxidation[7]
-
Potassium hydroxide (KOH) for saponification
-
Hexane and other organic solvents (HPLC grade)
-
Solid-phase extraction (SPE) cartridges
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) in pyridine.[8][9]
-
Anhydrous pyridine[10]
2. Sample Preparation:
-
Spiking: To a known volume of serum or plasma (e.g., 100 µL), add the isotopically labeled internal standard mixture. The amount of internal standard should be close to the expected amount of the endogenous analyte.[5]
-
Saponification: Add ethanolic KOH solution and an antioxidant like BHT.[7] Incubate at room temperature or elevated temperature to hydrolyze steryl esters to free sterols.
-
Extraction: After saponification, extract the non-saponifiable lipids (containing the free sterols) using a liquid-liquid extraction with a solvent like hexane.
-
Purification (for Oxysterols): For the analysis of low-abundance oxysterols, a solid-phase extraction (SPE) step is often required to separate them from the much more abundant cholesterol.[7][11]
-
Derivatization: Evaporate the solvent under a stream of nitrogen. Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and heat to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.[5][7] This step is crucial for improving chromatographic properties and mass spectrometric fragmentation.[8][10][12]
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for sterol analysis, such as a 5% phenyl/95% dimethylpolysiloxane column.[13]
-
Injector: Operate in splitless mode.
-
Oven Program: A temperature gradient is used to separate the different sterols. For example, start at a lower temperature and ramp up to a final temperature of around 300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor the characteristic ions of the analyte and the internal standard. For example, for cholesterol-TMS ether, the molecular ion at m/z 458 is often used, while for cholesterol-d7-TMS ether, the molecular ion is at m/z 465.[5]
Protocol 2: LC-MS/MS Analysis of Sterols in Biological Samples
This protocol is based on methods for the analysis of sterols and their metabolites in various biological matrices.[3][4][14][15]
1. Materials and Reagents:
-
Isotopically labeled internal standards
-
Methanol, isopropanol, acetonitrile, and water (LC-MS grade)
-
Ammonium acetate or formic acid as mobile phase additives[4][16]
-
Chloroform
2. Sample Preparation:
-
Spiking: Add the isotopically labeled internal standards to the sample (e.g., cell suspension, tissue homogenate).[4]
-
Extraction: Perform a lipid extraction using a modified Bligh-Dyer method with chloroform and methanol.[4]
-
Hydrolysis (Optional): If total sterol content is desired, perform a saponification step as described in the GC-MS protocol. For the analysis of free sterols and steryl esters separately, this step is omitted.
-
Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 or biphenyl column for separation.[14][15] A gradient elution with a mobile phase consisting of solvents like methanol, water, and acetonitrile with an additive like ammonium acetate is typically employed.[4][15]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often preferred for nonpolar sterols as it provides good sensitivity without derivatization.[15] Electrospray ionization (ESI) can also be used, sometimes with derivatization to enhance ionization efficiency.[4]
-
Mass Spectrometer: Operate the triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[4]
Signaling and Metabolic Pathways
Sterol analysis by IDMS is critical for studying various metabolic pathways. For instance, the cholesterol biosynthesis pathway involves numerous sterol intermediates. Measuring the levels of these intermediates can help diagnose inborn errors of sterol metabolism.
Figure 2: Simplified overview of the cholesterol biosynthesis pathway.
Conclusion
Isotope dilution mass spectrometry is a powerful and reliable technique for the accurate quantification of sterols in a wide range of biological samples. The choice between GC-MS and LC-MS/MS depends on the specific sterols of interest, the sample matrix, and the desired throughput. GC-MS often requires derivatization but provides excellent chromatographic resolution and well-characterized fragmentation patterns. LC-MS/MS, particularly with APCI, can often analyze sterols without derivatization and is well-suited for high-throughput applications. The detailed protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement IDMS for their sterol analysis needs.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of five sterols in amniotic fluid by GC-MS: application to the diagnosis of cholesterol biosynthesis defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. gcms.cz [gcms.cz]
- 14. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
Application Notes and Protocols for Screening 5-Dehydroepisterol Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol biosynthesis is a complex and vital metabolic pathway, with each enzymatic step presenting a potential target for therapeutic intervention. One such target is the C-5 sterol desaturase (SC5D), an enzyme responsible for a key dehydrogenation step in the post-lanosterol segment of the pathway. In humans, this enzyme is known as lathosterol oxidase and catalyzes the conversion of lathosterol to 7-dehydrocholesterol, the penultimate step in cholesterol synthesis.[1][2][3][4] In other organisms, such as yeast, the orthologous enzyme acts on substrates like episterol to produce intermediates such as 5-dehydroepisterol.[5][6] Inhibition of this enzyme leads to the accumulation of its substrate and a depletion of downstream sterols, a principle that can be harnessed for drug discovery.
These application notes provide detailed protocols for two distinct assays designed to identify and characterize inhibitors of the human C-5 sterol desaturase (lathosterol oxidase): a biochemical assay using recombinant human SC5D and a cell-based assay utilizing a human cell line. These assays will enable researchers to screen compound libraries for potential inhibitors and to determine their potency and cellular activity.
Cholesterol Biosynthesis Pathway: Focus on SC5D
The cholesterol biosynthesis pathway is a multi-step process that can be broadly divided into pre- and post-squalene segments. The enzyme C-5 sterol desaturase (SC5D), or lathosterol oxidase in humans, is a critical enzyme in the post-lanosterol pathway.[1][2] It is an integral membrane protein located in the endoplasmic reticulum.[2] The primary reaction catalyzed by human SC5D is the introduction of a double bond at the C5 position of the sterol ring of lathosterol to form 7-dehydrocholesterol.
Biochemical Assay for SC5D Inhibitor Screening
This assay provides a direct measure of an inhibitor's effect on the activity of purified recombinant human SC5D. The principle of this assay is to incubate the enzyme with its substrate, lathosterol, in the presence and absence of test compounds. The formation of the product, 7-dehydrocholesterol, is then quantified using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Experimental Protocol
1. Reagents and Materials:
-
Recombinant human SC5D (requires expression and purification, or commercial sourcing)
-
Lathosterol (substrate)
-
7-Dehydrocholesterol (product standard)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
NAD(P)H
-
Test compounds dissolved in DMSO
-
96-well microplates
-
HPLC system with a UV detector or a Mass Spectrometer
2. Assay Procedure:
-
Prepare a stock solution of lathosterol in a suitable organic solvent (e.g., ethanol).
-
Dilute the test compounds to the desired concentrations in DMSO.
-
In a 96-well plate, add 2 µL of the test compound solution or DMSO (for control wells).
-
Add 48 µL of the assay buffer containing recombinant human SC5D and NAD(P)H to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the lathosterol substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant for the presence of 7-dehydrocholesterol using HPLC-UV (detection at ~282 nm) or LC-MS.
3. Data Analysis:
-
Generate a standard curve for 7-dehydrocholesterol to quantify its concentration in the samples.
-
Calculate the percentage of SC5D inhibition for each test compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for SC5D Inhibitor Screening
This assay evaluates the ability of a compound to inhibit SC5D within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment. The principle is to treat a human cell line (e.g., HepG2, a human liver cell line) with test compounds and then measure the accumulation of the substrate (lathosterol) and the reduction of the product (7-dehydrocholesterol and downstream cholesterol) in the cellular lipid extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol
1. Reagents and Materials:
-
HepG2 cells (or another suitable human cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for lipid extraction (e.g., hexane, isopropanol)
-
Internal standards for sterol quantification (e.g., deuterated cholesterol)
-
GC-MS or LC-MS system
2. Assay Procedure:
-
Seed HepG2 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the culture medium and replace it with a fresh medium containing the test compounds at various concentrations. Include DMSO-only wells as a negative control.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Perform a lipid extraction from the cells. This typically involves adding a mixture of hexane and isopropanol, followed by vortexing and centrifugation to separate the lipid-containing organic phase.
-
Transfer the organic phase to a new plate and evaporate the solvent.
-
Derivatize the sterols if necessary for GC-MS analysis (e.g., silylation).
-
Reconstitute the dried lipid extract in a suitable solvent for analysis.
-
Analyze the samples by GC-MS or LC-MS to quantify the levels of lathosterol, 7-dehydrocholesterol, and cholesterol.
3. Data Analysis:
-
Normalize the sterol levels to the internal standard and the total protein content or cell number.
-
Calculate the ratio of lathosterol to 7-dehydrocholesterol or lathosterol to cholesterol for each treatment condition.
-
Determine the EC50 value (the effective concentration that causes a 50% maximal response, e.g., a 50% increase in the lathosterol/cholesterol ratio) by plotting the sterol ratio against the logarithm of the compound concentration.
Data Presentation
Quantitative data from both assays should be summarized in clear and structured tables to facilitate comparison of inhibitor potency and efficacy.
Table 1: Biochemical Assay Data Summary
| Compound ID | IC50 (µM) of SC5D Inhibition | Maximum Inhibition (%) |
| Inhibitor A | 0.5 | 98 |
| Inhibitor B | 2.1 | 95 |
| Inhibitor C | > 50 | 15 |
| Control | N/A | 0 |
Table 2: Cell-Based Assay Data Summary
| Compound ID | EC50 (µM) for Lathosterol Accumulation | Maximum Lathosterol/Cholesterol Ratio Increase (fold) |
| Inhibitor A | 1.2 | 15 |
| Inhibitor B | 8.5 | 12 |
| Inhibitor C | > 100 | 1.2 |
| Control | N/A | 1.0 |
Conclusion
The described biochemical and cell-based assays provide a robust platform for the discovery and characterization of novel inhibitors of human C-5 sterol desaturase (lathosterol oxidase). The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides crucial information on cellular activity and permeability. Together, these protocols will enable researchers to identify promising lead compounds for the development of new therapeutics targeting cholesterol metabolism.
References
- 1. uniprot.org [uniprot.org]
- 2. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Molecular cloning and structural analysis of human sterol C5 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Sterol Biosynthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of sterol biosynthesis intermediates. These methodologies are critical for understanding the intricate pathways of sterol metabolism, identifying potential drug targets, and developing novel therapeutics for a range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.
Introduction to Sterol Biosynthesis Analysis
The analysis of sterol biosynthesis intermediates presents a significant analytical challenge due to the structural similarity and wide dynamic range of these lipid molecules. Effective analysis requires robust methods for extraction, separation, and sensitive detection. The techniques outlined below, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the cornerstones of modern sterol analysis.[1][2] Stable isotope labeling is another powerful tool for tracing the metabolic fate of precursors through the biosynthetic pathway.[3][4][5]
Key Experimental Techniques
A multi-step approach is typically employed for the comprehensive analysis of sterol intermediates, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.[6]
Lipid Extraction
The initial and critical step in sterol analysis is the efficient extraction of lipids from a biological matrix. The modified Bligh-Dyer method is a widely used and effective technique for this purpose.[7][8][9]
Chromatographic Separation
Given the structural similarity of sterol intermediates, high-resolution chromatographic separation is essential. Both gas and liquid chromatography are routinely used, each with distinct advantages.
-
Gas Chromatography (GC): GC offers excellent resolving power for sterols.[1] Derivatization is often required to increase the volatility of the analytes.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a versatile technique for separating sterol intermediates without the need for derivatization.[6][9][12][13] The use of different column chemistries, such as C18 and pentafluorophenyl (PFP), allows for the separation of a wide range of sterols.[14][15] Silver ion HPLC can provide remarkable separation of sterols differing in the number and location of double bonds.[12]
Detection and Quantification
Mass spectrometry (MS) is the premier detection method for sterol analysis due to its high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This combination provides robust identification and quantification of sterol intermediates.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with triple quadrupole mass spectrometers, has become a widely used technique for the quantitative analysis of sterols.[14][15][16] Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[7][8][16] Multiple reaction monitoring (MRM) mode is often employed for targeted quantification of specific sterols.[7][8]
Experimental Protocols
Protocol 1: Extraction of Sterol Intermediates from Cultured Cells
This protocol is adapted from the LIPID MAPS standard method for the extraction of sterols from cultured cells.[7][8]
Materials:
-
Phosphate Buffered Saline (PBS), ice-cold
-
Chloroform:Methanol (1:2, v/v)
-
Deuterated internal standards (e.g., D7-Cholesterol)
-
14-ml screw-cap glass culture tubes
-
Cell lifter
-
Centrifuge
Procedure:
-
Place culture dishes on ice and remove the culture medium.
-
Wash cells gently twice with 3 ml of cold PBS.[9]
-
Add 1.6 ml of cold PBS to the cells and scrape them from the dish using a cell lifter.[9]
-
Transfer the cell suspension to a 14-ml screw-cap glass culture tube.[9]
-
Add 6 ml of chloroform:methanol (1:2, v/v) to the cell suspension.[9]
-
Add deuterated internal standards for quantitative analysis.[9]
-
Vortex the mixture at high speed for 10 seconds.
-
Centrifuge at 2600 rpm (1360 x g) for 5 minutes to pellet insoluble material.[9]
-
Decant the supernatant to a fresh 14-ml glass culture tube.
-
Add 2 ml each of chloroform and PBS to the supernatant.[9]
-
Vortex for 10 seconds and centrifuge at 2600 rpm for 5 minutes.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
The dried lipid extract is now ready for further purification or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sterol Fraction Cleanup
This protocol is used to purify the sterol fraction from the total lipid extract.[8][17]
Materials:
-
Silica SPE cartridges (100 mg)
-
Toluene
-
Hexane
-
30% Isopropanol in Hexane
-
Vacuum manifold
Procedure:
-
Dissolve the dried lipid extract in 1 ml of toluene.[8]
-
Condition a 100 mg silica SPE column with 2 ml of hexane.[8]
-
Apply the dissolved lipid sample to the column.
-
Wash the column with 1 ml of hexane to elute nonpolar compounds like cholesteryl esters.[9]
-
Elute the sterol fraction with 8 ml of 30% isopropanol in hexane.[8][9]
-
Dry the eluted sterol fraction under nitrogen.
-
Resuspend the purified sterols in a suitable solvent (e.g., 95% methanol) for LC-MS analysis.[9]
Protocol 3: LC-MS/MS Analysis of Sterol Intermediates
This protocol provides a general framework for the analysis of sterol intermediates using reverse-phase HPLC coupled to a triple quadrupole mass spectrometer.[7][8]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reverse-phase C18 column (e.g., 2.1 x 250 mm, 3.5 µm particle size)
-
Triple quadrupole mass spectrometer with an ESI or APCI source
LC Conditions:
-
Mobile Phase A: Methanol with 5 mM ammonium acetate
-
Mobile Phase B: 85% Methanol with 5 mM ammonium acetate
-
Flow Rate: 0.25 ml/min
-
Gradient:
-
0-2 min: 100% B
-
2-15 min: Linear gradient to 100% A
-
15-25 min: Hold at 100% A
-
25-30 min: Return to 100% B and re-equilibrate[9]
-
MS Conditions:
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for each sterol intermediate of interest.
Data Presentation
Quantitative analysis of sterol biosynthesis intermediates is crucial for understanding metabolic fluxes and the effects of inhibitors. The following table summarizes representative quantitative data for key sterol intermediates from the literature.
| Sterol Intermediate | Typical Concentration Range (ng/10^6 cells) | Analytical Method | Reference |
| Lanosterol | 10 - 100 | LC-MS/MS | [14][16] |
| Desmosterol | 5 - 50 | LC-MS/MS | [14][16][18] |
| Zymosterol | 1 - 20 | LC-MS/MS | [14][16][18] |
| Lathosterol | 5 - 50 | LC-MS/MS | [14][16] |
| 7-Dehydrocholesterol | 1 - 10 | GC-MS | [19] |
Note: Concentrations can vary significantly depending on cell type, culture conditions, and experimental treatments.
Visualizations
Cholesterol Biosynthesis Pathway (Post-Squalene)
The following diagram illustrates the latter part of the cholesterol biosynthesis pathway, highlighting key intermediates that are often the focus of metabolic studies. There are two main routes from lanosterol to cholesterol: the Bloch pathway and the Kandutsch-Russell pathway.[20]
Caption: Simplified overview of the post-squalene cholesterol biosynthesis pathways.
Experimental Workflow for Sterol Intermediate Analysis
This diagram outlines the general experimental workflow for the analysis of sterol biosynthesis intermediates from biological samples.
References
- 1. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. The use of stable and radioactive sterol tracers as a tool to investigate cholesterol degradation to bile acids in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The separation of sterol intermediates in cholesterol biosynthesis by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sterol synthesis. A timely look at the capabilities of conventional and silver ion high performance liquid chromatography for the separation of C27 sterols related to cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolution of desmosterol, cholesterol, and other sterol intermediates by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Solid-Phase Extraction (SPE) for the Purification of Phytosterols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytosterols, plant-derived sterols structurally similar to cholesterol, are of significant interest in the pharmaceutical and nutraceutical industries for their health-promoting benefits, including cholesterol-lowering, anti-inflammatory, and anti-cancer properties.[1][2] The accurate quantification and biological study of these compounds necessitate efficient purification methods to isolate them from complex sample matrices such as vegetable oils, nuts, and seeds.[3][4] Solid-phase extraction (SPE) is a widely utilized chromatographic technique for the purification and concentration of phytosterols due to its simplicity, speed, reduced solvent consumption, and high efficiency compared to traditional methods like thin-layer chromatography (TLC).[5][6]
This document provides a detailed application note and a generalized protocol for the purification of phytosterols using SPE, based on established methodologies.
Principles of Solid-Phase Extraction for Phytosterol Purification
SPE separates compounds from a mixture based on their physical and chemical properties. The choice of the stationary phase (sorbent) and the mobile phases (solvents) is critical for successful purification. For phytosterols, which are relatively non-polar lipids, normal-phase and reversed-phase SPE are commonly employed.[3]
-
Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase. Phytosterols are adsorbed to the polar sorbent, and impurities are washed away with a non-polar solvent. The phytosterols are then eluted with a solvent of higher polarity.[7]
-
Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. Phytosterols are retained on the non-polar sorbent while more polar impurities are washed away. A non-polar solvent is then used to elute the phytosterols.[3]
Often, a saponification step precedes SPE to hydrolyze sterol esters and liberate free sterols from the complex lipid matrix of the sample.[5][8]
Experimental Workflow
The general workflow for the purification of phytosterols using SPE involves sample preparation (including saponification), SPE column conditioning, sample loading, washing to remove interferences, and elution of the purified phytosterols. The eluted fraction is then typically concentrated and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the SPE of phytosterols.
Table 1: SPE Parameters and Phytosterol Recovery
| Sample Matrix | SPE Sorbent | Elution Solvent(s) | Key Phytosterols | Recovery Rate (%) | Reference |
| Plant Oil | Monolithic Column | Not Specified | β-sitosterol | 90.96 - 103.56 | [5] |
| Edible Vegetable Oils | Not Specified | Hexane, Diethyl Ether, Acetone | Free and Bound Phytosterols | Not Specified | [5] |
| Rapeseed Oil | Silica (1g) | Not Specified | Sterol Oxidation Products | 88 - 96 | [9] |
| Hazelnut and Olive Oils | Silica (1g) | n-hexane:diethyl ether (95:5, v/v) | 4,4′-dimethylsterols | Two times higher than TLC | [6] |
| Sunflower Oil Deodorizer Distillate | Desilicated ZSM-5 Zeolite | Hexane:DCM (10:1, 5:1, 1:1 v/v) | α-tocopherol, β-sitosterol | 99.2 (α-tocopherol), 97.3 (β-sitosterol) | [10] |
Table 2: Phytosterol Content in Various Nuts and Seeds Determined by SPE-GC-MS
| Sample | Total Phytosterols (mg/100g dry weight) | Predominant Phytosterol | Reference |
| Pistachios | 255.2 | β-sitosterol | [4] |
| Chestnuts | 15.9 | β-sitosterol | [4] |
| Pumpkin Seed Kernel | Not Specified | α-spinasterol | [4] |
| Watermelon Seed Kernels | Not Specified | α-spinasterol | [4] |
| Sesame Seed | 400–413 | Not Specified | [3] |
| Wheat Germ | 400–413 | Not Specified | [3] |
| Brazil Nuts | 95 | Not Specified | [3] |
Detailed Experimental Protocols
The following is a generalized protocol for the purification of phytosterols from vegetable oil using saponification followed by silica-based SPE. This protocol is a composite of methodologies described in the literature.[5][6][7]
Materials and Reagents:
-
SPE cartridges: Silica gel, 1g
-
Vegetable oil sample
-
Internal standard (e.g., 5α-cholestane)
-
Ethanolic potassium hydroxide (KOH) solution
-
Hexane
-
Diethyl ether
-
Acetone
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
GC-MS system
Protocol:
-
Sample Preparation (Saponification)
-
Weigh approximately 250 mg of the oil sample into a glass tube.
-
Add a known amount of internal standard.
-
Add 5 mL of 2 M ethanolic KOH.
-
Blanket the tube with nitrogen, cap tightly, and vortex for 30 seconds.
-
Incubate in an 80°C water bath for 1 hour to ensure complete saponification.
-
After cooling to room temperature, add 5 mL of deionized water and 5 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer (containing the unsaponifiable matter) to a clean tube.
-
Repeat the hexane extraction two more times and combine the hexane fractions.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Dissolve the dried unsaponifiable residue from step 1.10 in 1 mL of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of a hexane:diethyl ether (95:5, v/v) mixture to elute less polar interfering compounds.
-
Elution: Elute the phytosterol fraction with 15 mL of a hexane:diethyl ether (60:40, v/v) mixture. Collect the eluate in a clean glass tube.
-
Drying: Evaporate the collected eluate to dryness under a stream of nitrogen.
-
-
Derivatization for GC-MS Analysis
-
To the dried phytosterol fraction, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the tube and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives.
-
Cool to room temperature before injection into the GC-MS.
-
-
Analysis
-
Analyze the derivatized sample by GC-MS for the identification and quantification of individual phytosterols against the internal standard.
-
Conclusion
Solid-phase extraction is a robust and efficient method for the purification of phytosterols from various complex matrices. The selection of the appropriate SPE sorbent and solvent system is crucial for achieving high recovery and purity. The protocol provided herein offers a reliable framework for researchers, scientists, and drug development professionals to isolate phytosterols for further analysis and application. Method optimization may be required depending on the specific sample matrix and the target phytosterols.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Atmospheric Pressure Chemical Ionization (APCI) for High-Sensitivity Sterol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atmospheric Pressure Chemical Ionization (APCI) coupled with mass spectrometry (MS) has emerged as a robust and highly sensitive method for the qualitative and quantitative analysis of sterols. Sterols, a critical class of lipids involved in numerous physiological and pathological processes, are often challenging to analyze using other ionization techniques due to their relatively low polarity. APCI is particularly well-suited for these molecules as it is effective for thermally stable compounds with low to moderate polarity.[1][2] This application note provides detailed protocols and quantitative data for the analysis of various sterols using APCI-MS, offering a valuable resource for researchers in academia and the pharmaceutical industry.
The primary advantage of APCI for sterol analysis lies in its gas-phase ionization mechanism, which circumvents the need for the analyte to be charged in solution, a common limitation of electrospray ionization (ESI).[3][4] In APCI, the sample is vaporized and then ionized through reactions with reagent gas ions generated by a corona discharge. This "soft" ionization technique typically results in the formation of protonated molecules ([M+H]+) or dehydrated ions ([M+H-H2O]+), providing clear molecular weight information with minimal fragmentation.[5] This characteristic, combined with its tolerance for higher flow rates and reduced susceptibility to matrix effects compared to ESI, makes APCI an ideal choice for complex biological and food matrices.[6]
Quantitative Data Summary
The following tables summarize the quantitative performance of APCI-MS for the analysis of various sterols, compiled from cited literature.
Table 1: Quantitative Analysis of Phytosterols in Edible Oils by LC-APCI-MS/MS [7][8][9]
| Phytosterol | Concentration Range Detected in Edible Oils (mg/g) |
| β-Sitosterol | 0.472 - 4.35 |
| Campesterol | Not explicitly stated, but was second most abundant in canola oil (1.84 ± 0.01 mg/g) |
| Stigmasterol | Present in various oils, high in corn oil |
| Brassicasterol | Detected in some edible oils |
| Cycloartenol | Detected in some edible oils |
| Lupeol | Detected in some edible oils |
Data extracted from a study analyzing 14 different edible oils. The most abundant phytosterol in all samples was β-sitosterol.[7][8]
Experimental Protocols
Protocol 1: Analysis of Phytosterols in Edible Oils by LC-APCI-MS/MS
This protocol is adapted from a validated method for the quantitative analysis of six common dietary phytosterols.[7][8][9]
1. Sample Preparation (Saponification and Extraction)
-
Weigh 20 mg of the edible oil sample into a glass tube.
-
Spike the sample with an appropriate internal standard (e.g., 10 µL of [d6]-cholesterol).
-
Add 10 mL of 2M ethanolic potassium hydroxide.
-
Sonicate for 30 minutes to ensure complete dissolution and saponification.
-
Neutralize the solution by adding an equal volume of 2M acetic acid.
-
Perform a liquid-liquid extraction by adding 5 mL of hexane and centrifuging at 3,000 x g for 10 minutes.
-
Collect the supernatant (hexane layer).
-
Repeat the hexane extraction two more times, combining all supernatants.
-
Evaporate the combined hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 5 mL of hexane. Further dilutions may be necessary to bring the concentration within the calibration range.
2. Liquid Chromatography (LC) Conditions
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/methanol (99:1, v/v).
-
Flow Rate: 600 µL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: 30 °C.
3. APCI-MS/MS Parameters
-
Ionization Mode: Positive ion APCI.
-
Ion Source Temperature: 300 °C.
-
Corona Current: 4 µA.
-
Declustering Potential: 75 V.
-
Detection Mode: Selected Reaction Monitoring (SRM). The specific SRM transitions for each phytosterol should be optimized for the instrument being used. Examples of SRM transitions are provided in the cited literature.[7]
Protocol 2: General Protocol for Sterol Analysis from Biological Matrices (Cultured Cells)
This protocol provides a general workflow for the extraction and analysis of sterols from cellular samples.[10][11]
1. Lipid Extraction (Bligh-Dyer Method)
-
Harvest cultured cells (e.g., 5-10 x 10^6 cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1.6 mL of cold PBS in a glass culture tube.
-
Add 6 mL of chloroform:methanol (1:2 v/v).
-
At this stage, add deuterated internal standards for quantitative analysis.
-
Vortex vigorously and centrifuge to pellet insoluble material.
-
Transfer the supernatant to a new tube and add 2 mL of chloroform and 2 mL of PBS.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Sterol Fractionation
-
Pre-condition a silica SPE cartridge (e.g., 100 mg) with hexane.
-
Dissolve the dried lipid extract in 1 mL of toluene and load it onto the cartridge.
-
Elute nonpolar lipids (e.g., cholesteryl esters) with hexane.
-
Elute the free sterol fraction with 30% isopropanol in hexane.
-
Dry the sterol fraction under nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 95% methanol) for LC-MS analysis.
3. LC-MS Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 2 mm, 3 µm).
-
Mobile Phase A: 100% methanol with 5 mM ammonium acetate.
-
Mobile Phase B: 85% methanol with 5 mM ammonium acetate.
-
Gradient: A gradient from 100% B to 100% A is typically used to resolve different sterol species.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
APCI-MS Parameters: Should be optimized as per the instrument manufacturer's guidelines, with typical parameters similar to those in Protocol 1.
Visualizations
APCI Ionization Process for Sterols
The following diagram illustrates the key steps in the atmospheric pressure chemical ionization of a sterol molecule.
Caption: APCI process for sterol ionization.
General Workflow for Sterol Analysis
This diagram outlines the complete workflow from sample collection to data analysis for sterol quantification.
Caption: Sterol analysis workflow.
Conclusion
APCI-MS is a powerful and reliable technique for the sensitive and selective detection and quantification of sterols in a variety of matrices. Its suitability for less polar molecules and robustness in the face of complex samples make it an invaluable tool for researchers in fields ranging from food science to drug development. The protocols and data presented here provide a solid foundation for the implementation of APCI-MS for sterol analysis in the laboratory.
References
- 1. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isomer Co-elution in Sterol Analysis by LC-MS
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals resolve challenges associated with the co-elution of sterol isomers in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of sterol isomers by LC-MS so challenging?
A1: The separation of sterol isomers is difficult due to their high structural similarity.[1] Isomers often have the same mass and similar physicochemical properties, which results in nearly identical retention times on standard chromatography columns and indistinguishable mass spectra.[1][2] For example, isomers that differ only in the position of a double bond or the stereochemistry of a hydroxyl group present a significant analytical challenge.[2][3]
Q2: What are the primary strategies to overcome the co-elution of sterol isomers?
A2: The primary strategies involve enhancing chromatographic separation, utilizing advanced mass spectrometry techniques, or employing alternative separation technologies.
-
Chromatographic Optimization: This includes selecting specialized stationary phases (e.g., pentafluorophenyl), optimizing the mobile phase composition and temperature, and considering alternative chromatography modes like supercritical fluid chromatography (SFC).[4][5][6][7]
-
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can sometimes distinguish isomers based on unique fragmentation patterns, even without chromatographic separation.[8]
-
Post-Ionization Separation: Ion Mobility Spectrometry (IMS) coupled with MS (IMS-MS) provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase, which can resolve co-eluting isomers.[9][10][11]
Q3: Can I resolve co-eluting isomers using only mass spectrometry?
A3: In some cases, yes. Tandem mass spectrometry (MS/MS) can distinguish between isomers if they produce unique fragment ions upon collision-induced dissociation (CID).[8] However, many sterol isomers yield very similar fragmentation spectra.[12] For more reliable differentiation without chromatographic separation, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful alternative, as it separates ions based on their physical structure (collision cross-section) after they have been ionized.[2][9]
Q4: What alternative separation techniques exist beyond standard HPLC for sterol isomers?
A4: Supercritical Fluid Chromatography (SFC) is a notable alternative to HPLC for lipid analysis.[6][7] SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which has properties of both a liquid and a gas.[13] This often results in high separation efficiency, faster analysis times, and unique selectivity for isomers, making it well-suited for separating nonpolar compounds like sterols.[7][14]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My chromatogram shows a single, broad, or shouldered peak for sterol isomers that are expected to separate.
-
Q: What are the likely causes and how can I fix this?
-
A: This issue, known as co-elution, is common when the chosen chromatographic conditions are insufficient to resolve structurally similar compounds.[15] A shouldered peak is a strong indicator of partial co-elution.[15]
-
Solution 1: Optimize Mobile Phase. Adjust the solvent composition to alter selectivity. For reversed-phase LC, weakening the mobile phase (e.g., increasing the aqueous component) can increase retention and improve separation.[15] Experiment with different organic modifiers (e.g., methanol, acetonitrile, isopropanol) and additives.[16][17]
-
Solution 2: Adjust Temperature. Lowering the column temperature can sometimes accentuate the small differences between isomers, enhancing resolution.[5] Conversely, for some methods, higher temperatures have been shown to improve selectivity.[5]
-
Solution 3: Reduce Flow Rate. A lower flow rate increases the interaction time between the analytes and the stationary phase, which can improve resolution at the cost of a longer run time.[16]
-
Solution 4: Check for Extra-Column Volume. Excessive tubing length or poor connections can cause peak broadening and obscure separation.[18] Ensure all connections are secure and tubing is as short as possible.
-
-
Problem 2: I've optimized my standard C18 column, but critical isomer pairs (e.g., lathosterol and cholesterol) still co-elute.
-
Q: What are my next steps when a C18 column is not providing adequate selectivity?
-
A: When a standard C18 phase fails, you need to explore stationary phases with different retention mechanisms.
-
Solution 1: Switch to a Pentafluorophenyl (PFP) Column. PFP columns offer alternative selectivity to C18 and have been successfully used to separate numerous structurally similar sterols, including challenging pairs.[4][5] The separation mechanism involves pi-pi interactions, which are different from the hydrophobic interactions of a C18 phase.[5]
-
Solution 2: Use a Charged Surface Hybrid (CSH) C18 Column. CSH columns have been shown to provide enhanced separation possibilities for lipid isomers compared to traditional C18 columns.[19][20]
-
Solution 3: Consider Supercritical Fluid Chromatography (SFC). SFC provides a different separation mechanism and is highly effective for separating isomers.[7][21] It has been shown to be superior to HPLC for many isomeric separations.[14]
-
-
Problem 3: My MS cannot differentiate the co-eluting isomers because they are isobaric and have similar fragmentation patterns.
-
Q: How can I identify and quantify co-eluting isomers if my MS/MS data is not specific?
-
A: When MS/MS is insufficient, you must rely on upstream separation or an additional post-ionization separation dimension.
-
Solution 1: Implement Ion Mobility Spectrometry (IMS). IMS separates ionized molecules based on their size and shape (collision cross-section) before they enter the mass analyzer.[9][11] This technique can resolve isomers that are inseparable by chromatography and indistinguishable by MS alone.[2][9]
-
Solution 2: Chemical Derivatization. Derivatizing the sterols before LC-MS analysis can alter their chromatographic behavior and, more importantly, can lead to unique, diagnostic fragments in the MS/MS spectra. For example, converting sterols into picolinyl esters can produce isomer-specific fragmentation patterns.[8]
-
Solution 3: Rely on Upstream Chromatographic Resolution. If IMS or derivatization is not possible, the primary focus must be on achieving baseline chromatographic separation using the methods described in Problems 1 and 2. Complete chromatographic resolution is crucial when the MS cannot differentiate the isobars.[22]
-
-
Data Presentation: Comparison of Separation Strategies
Table 1: Comparison of Stationary Phases for Sterol Isomer Separation
| Stationary Phase | Separation Principle | Strengths | Common Isomer Applications |
| C18 (Octadecyl-silica) | Hydrophobic Interactions | Widely available, good for general lipid separation. | Separation of sterols with different alkyl side chains or degrees of unsaturation.[12][19] |
| PFP (Pentafluorophenyl) | Pi-pi Interactions, Dipole-dipole, Hydrophobic | Alternative selectivity, excellent for structurally similar isomers. | Separation of zymosterol, desmosterol, lathosterol, and cholesterol.[4][5] |
| CSH C18 (Charged Surface Hybrid) | Mixed-mode (Hydrophobic and Ionic) | Enhanced peak shape and loading capacity, improved isomer separation. | General lipid isomer separations in complex matrices like human plasma.[19][20] |
| Cholesterol-based | Shape Selectivity, Hydrophobic | Provides unique shape-based recognition for structurally related molecules. | Used for separating siRNA impurities, but demonstrates potential for other isomer types.[23] |
Experimental Protocols
Protocol 1: LC-MS Method for Sterol Isomer Separation using a PFP Column
This protocol is adapted from a method developed for separating 10 structurally similar sterols.[5]
-
Sample Preparation:
-
LC System & Column:
-
Chromatographic Conditions:
-
MS System & Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is most common for non-derivatized sterols.[5][22]
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions must be determined for each sterol. For many sterols, the precursor ion is [M+H-H₂O]⁺.[12]
-
Example Transition: For zymosterol, desmosterol, and lathosterol, a common MRM transition is m/z 367/215, necessitating good chromatographic separation.[1][5]
-
Protocol 2: Post-Ionization Isomer Separation with Ion Mobility Spectrometry (IMS)
This protocol describes a general workflow for incorporating IMS to resolve co-eluting isomers.
-
Sample Preparation & LC-MS:
-
Prepare and analyze the sample using a standard LC-MS method (e.g., C18 or PFP column). The LC separation reduces sample complexity and ion suppression, even if it doesn't resolve the target isomers.[3]
-
-
IMS-MS System & Parameters:
-
Instrument: A mass spectrometer equipped with an ion mobility cell (e.g., traveling wave IMS (TWIMS) or drift tube IMS (DTIMS)).[9]
-
IMS Separation: After ionization, the ions are guided into the ion mobility cell. A carrier gas (e.g., nitrogen) is present. An electric field propels the ions through the cell.
-
Principle: Ions are separated based on their collision cross-section (CCS), a value related to their size and shape. Compact isomers will travel faster than extended isomers and will have a shorter drift time.[9][11]
-
-
Data Acquisition & Analysis:
-
The instrument acquires data in four dimensions: retention time (LC), drift time (IMS), m/z (MS), and intensity.[10]
-
Co-eluting isomers with the same m/z will appear at the same retention time but will be separated by their different drift times in the IMS dimension.
-
The CCS value for each isomer can be calculated and used as an additional, highly reproducible identifier for library matching and confirmation.[9]
-
Visualizations
Troubleshooting Workflow for Isomer Co-elution
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 13. scienceopen.com [scienceopen.com]
- 14. agilent.com [agilent.com]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. mastelf.com [mastelf.com]
- 18. agilent.com [agilent.com]
- 19. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. agilent.com [agilent.com]
- 23. Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 24. lipidmaps.org [lipidmaps.org]
Improving 5-Dehydroepisterol extraction efficiency from complex matrices
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the extraction efficiency of 5-Dehydroepisterol and other sterols from complex matrices. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step for extracting total sterols from a lipid-rich matrix?
A1: The first and most critical step is typically saponification, also known as alkaline hydrolysis. This process uses a strong base in an alcoholic solution to cleave the ester bonds linking sterols to fatty acids (steryl esters).[1][2] This converts the fatty acid esters into soap and releases the sterols into their free form, making them part of the "unsaponifiable matter," which can then be extracted using a nonpolar solvent.[2]
Q2: Is derivatization necessary before analyzing my extracted sterols with Gas Chromatography (GC)?
A2: Yes, for GC analysis, derivatization is essential. Phytosterols, including this compound, are thermally stable but have low volatility and high polarity, making them unsuitable for direct GC analysis.[3] Converting them into trimethylsilyl (TMS) derivatives using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) significantly enhances their volatility and improves peak resolution and quantification.[3]
Q3: What are the main advantages of modern extraction techniques like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) over traditional methods?
A3: Modern techniques offer several advantages. MAE is recognized as a sustainable method that requires less solvent, less energy, and shorter extraction times.[4] It uses microwave energy to heat the solvent and sample matrix uniformly, leading to faster and more efficient extraction.[4] SFE, particularly with supercritical CO2, is an environmentally friendly alternative that replaces organic solvents.[5][6] By adjusting temperature and pressure, SFE allows for the selective extraction of compounds, and the solvent (CO2) is easily removed, leaving no residue.[6]
Q4: Which solvents are best for extracting the unsaponifiable fraction after saponification?
A4: After saponification, the unsaponifiable fraction containing the free sterols is extracted from the aqueous/alcoholic mixture using a nonpolar solvent. Commonly used and effective solvents for this liquid-liquid extraction include hexane, n-heptane, and diethyl ether.[2][7] The extraction is often repeated multiple times to maximize the recovery yield.[2]
Q5: What is Solid-Phase Extraction (SPE) used for in this context?
A5: Solid-Phase Extraction (SPE) is a crucial cleanup and purification step that follows the initial liquid extraction. It is used to isolate the sterol fraction from other components of the unsaponifiable matter, such as free fatty acids, carotenoids, and tocopherols.[1][2][8] This enrichment of the target analytes improves the accuracy and reliability of subsequent chromatographic analysis.[8] SPE is considered a more rapid and efficient alternative to traditional thin-layer chromatography (TLC).[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help you compare different extraction methodologies and their outcomes.
Table 1: Comparison of Sterol Extraction Methodologies
| Parameter | Traditional Saponification & LLE | Microwave-Assisted Saponification (MAS) & SPE | Supercritical Fluid Extraction (SFE) |
| Principle | Alkaline hydrolysis followed by solvent extraction.[2][7] | Rapid heating via microwave energy to accelerate saponification.[10] | Extraction using a fluid (e.g., CO2) above its critical temperature and pressure.[11] |
| Typical Time | 2 - 18 hours[1][12] | < 30 minutes[4] | 1 - 3 hours[13] |
| Solvent Usage | High (e.g., >100 mL per sample)[7] | Reduced[4][7] | Minimal to no organic solvents (if no co-solvent is used).[5] |
| Reported Recovery | Generally high, but can be variable. | >80-90%[7][10] | Dependent on optimization, can be highly efficient.[14] |
| Pros | Well-established and understood. | Extremely fast, reduced energy and solvent use.[4] | Environmentally friendly, high purity extracts, tunable selectivity.[6][14] |
| Cons | Time and solvent-consuming, potential for thermal degradation with heat.[2][10] | Requires specialized microwave equipment. | High initial equipment cost, may require co-solvents for polar compounds.[11][14] |
Table 2: Performance of Solid-Phase Extraction (SPE) for Sterol Purification
| SPE Adsorbent | Elution Solvents | Target Analytes | Reported Recovery | Reference |
| Silica Gel (1g) | n-hexane/diethyl ether (95:5, v/v) | Sterol Oxidation Products | 88-96% | [8] |
| Silica Gel | Toluene, followed by Toluene/Acetone | Sterol Fraction | Not specified, but used for purification. | [15] |
| C18 | Acetonitrile | Sterols from unsaponifiables | Not specified, noted as an alternative to TLC. | [9] |
| Neutral Alumina | n-hexane/diethyl ether | Free and Esterified Sterols | Not specified, used for determination. | [9] |
Experimental Protocols & Workflows
This section details a standard methodology for sterol extraction and provides a visual workflow.
Protocol: Cold Saponification, LLE, and SPE for Total Sterol Extraction
This protocol is designed to minimize the thermal degradation of labile sterols.[2]
1. Saponification (Cold Method) a. To your sample matrix (e.g., 1g of oil or lipid extract), add an internal standard. b. Add 50 mL of 1 M methanolic KOH. c. Flush the container with nitrogen, seal it, and let it stand for 18 hours at room temperature (approx. 24°C) with occasional shaking.[12] This step hydrolyzes steryl esters to free sterols.
2. Liquid-Liquid Extraction (LLE) a. After saponification, transfer the mixture to a separatory funnel. b. Add 50 mL of ultrapure water. c. Extract the unsaponifiable fraction by adding 80 mL of n-hexane (or diethyl ether) and shaking vigorously for 1-2 minutes. Allow the layers to separate. d. Collect the upper organic layer. e. Repeat the extraction of the aqueous layer two more times with 60 mL portions of n-hexane.[7] f. Pool all organic extracts.
3. Washing the Organic Phase a. To the pooled organic extracts, add 5 mL of 0.5 M aqueous KOH, shake vigorously, and discard the lower aqueous phase. This helps remove residual fatty acids.[12] b. Wash the organic phase with portions of distilled water until the washings are neutral (verified with pH paper). c. Dry the final organic extract over anhydrous sodium sulfate.
4. Solid-Phase Extraction (SPE) Cleanup a. Evaporate the dried organic extract to near dryness under a stream of nitrogen. b. Condition a silica SPE cartridge (e.g., 1g) by passing 5 mL of n-hexane through it. c. Dissolve the residue from step 4a in a small volume of n-hexane and load it onto the conditioned SPE cartridge. d. Elute non-polar interfering compounds with a non-polar solvent like n-hexane. e. Elute the desired sterol fraction using a solvent mixture of intermediate polarity, such as n-hexane:diethyl ether (e.g., 95:5 or 90:10 v/v).[8][9] The exact ratio may require optimization. f. Collect the sterol fraction and evaporate the solvent. The residue is now ready for derivatization and analysis (GC-MS or LC-MS).
Visual Workflow for Sterol Extraction
Caption: General workflow for this compound extraction.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you resolve experimental problems.
Q: My final sterol recovery is very low. What are the potential causes?
A: Low recovery can stem from several issues:
-
Incomplete Saponification: The most common cause. If steryl esters are not fully cleaved, the corresponding sterols will not be extracted into the unsaponifiable fraction. Consider increasing the reaction time, temperature, or base concentration, but be mindful that harsh conditions can cause degradation.[2][12] A cold saponification (e.g., 18h at room temp) is often recommended to prevent artifact formation.[2][12]
-
Inefficient LLE: The polarity of your extraction solvent may be incorrect, or the number of extraction steps may be insufficient. Ensure you are using a nonpolar solvent like hexane or diethyl ether and perform at least three extractions to maximize recovery.[2][7] Emulsion formation during LLE can also trap analytes; this can sometimes be broken by adding a small amount of saturated salt solution.
-
Analyte Loss During SPE: Your target compound may be eluting prematurely with less polar washes or, conversely, may be too strongly retained on the column. You should optimize the solvent system for the wash and elution steps. Collect and analyze all fractions during optimization to track where the loss is occurring.
-
Compound Degradation: Some sterols are sensitive to heat, light, and oxidation.[2][12] Ensure you are working with minimal exposure to high temperatures and consider flushing samples with an inert gas like nitrogen before sealing and storage.
Q: My GC-MS chromatogram shows significant contamination from fatty acids. How can I fix this?
A: This indicates a problem with the separation of the saponifiable (fatty acids) and unsaponifiable (sterols) fractions.
-
Check Saponification Efficiency: If saponification is incomplete, you will have residual triacylglycerides. However, the primary issue is usually the removal of the fatty acid soaps formed.
-
Improve LLE Washing: After extracting the unsaponifiable fraction into the organic solvent, you must wash it thoroughly to remove the water-soluble fatty acid salts (soaps). Perform multiple washes with a dilute base (e.g., 0.5 M KOH) followed by water until the aqueous phase is neutral.[12] This is a critical step to remove soap contamination.
Q: I am seeing unexpected peaks in my analysis. Could these be artifacts?
A: Yes, artifact generation is a known issue, especially during sample preparation.
-
Thermal Degradation: High temperatures during saponification or solvent evaporation can lead to the degradation of sterols, creating artifact peaks.[12] Using a cold saponification method and evaporating solvents at low temperatures (e.g., <40°C) under nitrogen can mitigate this.
-
Oxidation: Sterols can oxidize if exposed to air for prolonged periods, especially if the sample contains pro-oxidants. This is a particular concern when analyzing sterol oxidation products (SOPs), as harsh conditions can create new SOPs.[2] Always work quickly and use inert gas where possible.
Troubleshooting Decision Tree
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
Technical Support Center: Quantifying Low-Abundance Sterol Intermediates
Welcome to our technical support center dedicated to addressing the challenges researchers, scientists, and drug development professionals face when quantifying low-abundance sterol intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are low-abundance sterol intermediates so difficult to quantify accurately?
A1: The accurate quantification of low-abundance sterol intermediates presents several analytical challenges:
-
Low Concentrations: These molecules are often present at concentrations significantly lower than major sterols like cholesterol, pushing the limits of detection of many analytical instruments.[1]
-
Structural Similarity: Many sterol intermediates are isomers, possessing the same molecular weight and similar chemical structures. This makes their chromatographic separation, a crucial step for individual quantification, highly challenging.[2][3]
-
Poor Ionization Efficiency: Sterols are inherently hydrophobic and lack easily ionizable functional groups, leading to poor sensitivity in mass spectrometry (MS) with common ionization techniques like electrospray ionization (ESI).[2][4]
-
Matrix Effects: The complex biological matrix in which these sterols are found contains a high abundance of other lipids, particularly cholesterol. These co-eluting matrix components can suppress the ionization of the target low-abundance sterols, leading to inaccurate and unreliable quantification.[1][5]
-
Sample Preparation Complexity: Isolating and enriching the low-abundance sterol fraction from the complex biological matrix is a critical and often labor-intensive step that can introduce variability and potential loss of analytes.[6][7]
Q2: I am seeing poor signal intensity for my target sterol intermediates in LC-MS. What are the likely causes and how can I improve sensitivity?
A2: Poor signal intensity in LC-MS analysis of sterol intermediates is a common problem. The primary causes and potential solutions are outlined below:
Potential Causes:
-
Suboptimal Ionization: Sterols do not ionize well using ESI.[2]
-
Low Analyte Concentration: The concentration of your target sterol in the prepared sample may be below the limit of detection of your instrument.
-
Matrix Suppression: High concentrations of co-eluting lipids, especially cholesterol, can suppress the ionization of your target analytes.[1]
Troubleshooting and Solutions:
-
Optimize Ionization Source:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for nonpolar molecules like sterols and can provide better sensitivity than ESI.
-
Optimize ESI Conditions: If ESI must be used, careful optimization of source parameters (e.g., gas flows, temperatures, and voltages) is critical. Sometimes, adduct formation (e.g., with ammonium) can be promoted to enhance ionization.[3]
-
-
Employ Chemical Derivatization: Derivatization can significantly improve ionization efficiency and, consequently, sensitivity. A charged derivatizing agent introduces a readily ionizable group onto the sterol molecule.[4][8][9]
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE to clean up the sample and enrich the sterol fraction, thereby reducing matrix effects.[10]
-
Supported Liquid Extraction (SLE): SLE is an effective alternative to traditional liquid-liquid extraction (LLE) for removing interfering substances and concentrating analytes.[7]
-
-
Improve Chromatographic Separation:
-
Column Selection: Use a column with appropriate chemistry, such as a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for sterols compared to standard C18 columns.[2][11]
-
Gradient Optimization: Carefully optimize the mobile phase gradient to achieve better separation of your target analytes from interfering matrix components.
-
Below is a diagram illustrating a troubleshooting workflow for poor signal intensity.
Q3: My chromatogram shows co-eluting peaks for different sterol intermediates. How can I improve their separation?
A3: Co-elution of structurally similar sterol intermediates is a common challenge.[2] Achieving baseline separation is critical for accurate quantification.
Strategies for Improved Separation:
-
Column Chemistry:
-
Mobile Phase Composition:
-
Solvent Optimization: Experiment with different solvent systems (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate) to fine-tune the separation.[1]
-
-
Temperature and Flow Rate:
-
Lower Column Temperatures: Reducing the column temperature can sometimes enhance the resolution between closely eluting sterols.[2]
-
Reduced Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, potentially improving separation, though this will increase run time.
-
-
Gradient Elution:
-
Shallow Gradients: Employ a shallower gradient over the elution window of your target sterols to provide more time for separation.
-
The following table summarizes different chromatographic conditions used for sterol separation.
| Parameter | Condition 1: Standard C18 | Condition 2: PFP Column | Rationale for Improvement |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Pentafluorophenyl, 2.1 x 100 mm, 2.7 µm | PFP phase offers different retention mechanisms, improving separation of isomers.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 5 mM Ammonium Acetate | Ammonium acetate can improve peak shape and ionization. |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid | Methanol + 5 mM Ammonium Acetate | Different organic modifiers alter selectivity. |
| Gradient | 80-100% B in 10 min | 90-95% B in 15 min | A shallower gradient provides better resolution for closely eluting compounds. |
| Temperature | 40 °C | 30 °C | Lower temperatures can enhance separation of some sterols.[2] |
Q4: How can I mitigate the impact of matrix effects on my quantification?
A4: Matrix effects, particularly from high-abundance cholesterol, can significantly impact the accuracy of quantification for low-abundance sterols.[1]
Mitigation Strategies:
-
Effective Sample Cleanup:
-
Saponification: This process hydrolyzes sterol esters to their free form and removes interfering triglycerides by converting them to fatty acid salts.[6]
-
Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE): These techniques are highly effective at removing matrix components that differ in polarity from the target sterols.[7][10]
-
-
Chromatographic Separation: Ensure that your target analytes are chromatographically separated from the bulk of the matrix components, especially cholesterol.[1]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to correct for matrix effects. A known amount of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the sample preparation process. Since the SIL-IS is chemically identical to the analyte, it will experience the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for.[13][14][15]
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that is as similar as possible to the actual samples. This helps to ensure that the standards and the samples experience similar matrix effects.[1]
The diagram below illustrates the principle of using a stable isotope-labeled internal standard.
Experimental Protocols
Protocol 1: General Sample Preparation for Sterol Analysis from Biological Samples
This protocol provides a general workflow for the extraction and preparation of sterols from biological matrices like cells or plasma, incorporating saponification to analyze total sterols.
-
Homogenization and Internal Standard Spiking:
-
Homogenize the biological sample (e.g., cell pellet, plasma) in a suitable solvent.
-
Add a known amount of stable isotope-labeled internal standards for each target analyte.[3]
-
-
Lipid Extraction:
-
Perform a lipid extraction using a method like the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol solvent system to partition lipids into an organic phase.[3]
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification (for total sterols):
-
Extraction of Unsaponifiables:
-
After cooling, add water and a nonpolar solvent like hexane or diethyl ether to extract the unsaponifiable fraction, which contains the free sterols.[6]
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase. Repeat the extraction for better recovery.
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
Final Preparation for Analysis:
-
Evaporate the derivatization reagents and reconstitute the sample in the initial mobile phase for LC-MS or a suitable solvent for GC-MS injection.
-
Protocol 2: LC-MS/MS Method for Sterol Intermediate Analysis
This protocol describes a representative LC-MS/MS method for the analysis of derivatized sterol intermediates.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 2.7 µm) is recommended for good separation of isomers.[2]
-
Mobile Phase A: Water with 5 mM ammonium acetate.[3]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate.[3]
-
Gradient: A shallow gradient optimized for the separation of the target sterols (e.g., 85% to 100% B over 15 minutes).[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.[2]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: APCI or ESI (if derivatized with a charged tag).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.[1]
MRM Transitions for Selected Sterols (Illustrative)
| Sterol | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lathosterol | 369.3 | 215.2 | 20 |
| Desmosterol | 367.3 | 215.2 | 20 |
| Zymosterol | 384.6 | 367.3 | 15 |
| Lanosterol | 427.4 | 109.1 | 25 |
| Note: The exact m/z values will depend on the adduct formed ([M+H]+, [M+NH4]+, etc.) and derivatization. These values are illustrative and require empirical optimization.[2][3] |
References
- 1. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Development of an innovative phytosterol derivatization method to improve the HPLC-DAD analysis and the ESI-MS detection of plant sterols/stanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Food Matrix and Sterol Characteristics Affect the Plasma Cholesterol Lowering of Phytosterol/Phytostanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 11. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 5-Dehydroepisterol by APCI-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Atmospheric Pressure Chemical Ionization (APCI) source parameters for the analysis of 5-Dehydroepisterol.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for analyzing this compound, and why?
A1: For sterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method over Electrospray Ionization (ESI).[1][2][3][4] This is because this compound is a very hydrophobic and relatively neutral molecule, which is more efficiently ionized in the gas phase by APCI.[5][6] Studies have shown that for Δ5 steroids and sterols, APCI in positive ion mode can be significantly more sensitive than ESI.[1]
Q2: What are the expected ions for this compound in positive ion APCI-MS?
A2: In positive ion APCI-MS, sterols typically undergo protonation followed by a loss of water.[2][7] Therefore, the most prominent ion you should expect to see for this compound is the dehydrated protonated molecule, [M+H-H₂O]⁺. The protonated molecule, [M+H]⁺, may also be observed, but often at a much lower intensity.[1]
Q3: What are typical starting APCI source parameters for sterol analysis?
A3: Good starting parameters for the analysis of sterols can be found in the table below. However, these will likely require further optimization for your specific instrument and experimental conditions.
| Parameter | Typical Starting Value | Notes |
| Vaporizer Temperature | 250-350 °C | A higher temperature is required for APCI compared to ESI to ensure efficient solvent vaporization.[8] |
| Corona Discharge Current | ~4-5 µA | This is a critical parameter for ionization and may need to be optimized.[9][10] |
| Drying Gas Temperature | ~300 °C | Helps in the desolvation process.[8] |
| Drying Gas Flow | ~5 L/min | Assists in solvent evaporation.[8] |
| Nebulizer Pressure | 30-60 psig | This parameter is often dependent on the solvent flow rate.[8] |
| Capillary Voltage | ~3500 V | An important parameter for ion transmission.[9][10] |
Troubleshooting Guide
This guide addresses specific issues you might encounter during the APCI-MS analysis of this compound.
Problem 1: Low or No Signal for this compound
| Possible Cause | Suggested Solution |
| Suboptimal Vaporizer Temperature | The vaporizer temperature is crucial for desolvating the analyte. For sterols, a temperature range of 250-350°C is common.[1][7][8] If the temperature is too low, desolvation will be incomplete, leading to a poor signal. If it's too high, thermal degradation of the analyte can occur. It is recommended to perform a temperature optimization experiment. |
| Incorrect Corona Discharge Current | The corona discharge current is directly responsible for creating the reactant ions that ionize the analyte.[11][12] An unstable or incorrect current can lead to poor ionization efficiency.[13] Check the stability of the current and optimize it for your specific analyte and mobile phase. |
| Inappropriate Mobile Phase | While APCI is less susceptible to ion suppression than ESI, the mobile phase composition can still impact ionization efficiency.[14] For hydrophobic compounds like sterols, reversed-phase chromatography with mobile phases like acetonitrile and methanol are common.[2] Ensure your mobile phase is compatible with APCI and consider the use of volatile buffers if necessary.[15] |
| Sample Degradation | Sterols can be susceptible to degradation. Ensure proper sample handling and storage.[16] It is also important to use fresh, high-purity solvents for your mobile phase to avoid introducing contaminants that could interfere with ionization. |
Problem 2: Poor Reproducibility and Unstable Signal
| Possible Cause | Suggested Solution |
| Contaminated Ion Source | Hydrophobic compounds can accumulate in the ion source over time, leading to signal instability and poor reproducibility.[17] Regular cleaning of the ion source components, including the corona needle, is essential.[8] |
| Fluctuating Corona Discharge | An unstable corona discharge can be a major source of signal fluctuation.[13] This can be caused by a dirty or aging corona needle, or by issues with the high-voltage power supply. Inspect and clean or replace the corona needle as needed. |
| Inconsistent Nebulization | The nebulizer is responsible for creating a fine spray of the eluent. A partially clogged nebulizer can lead to an unstable spray and, consequently, an unstable ion signal. Ensure the nebulizer is clean and functioning correctly. The nebulizer pressure should be optimized for your flow rate.[8] |
Problem 3: Unexpected Peaks or High Background Noise
| Possible Cause | Suggested Solution |
| Mobile Phase Contamination | Impurities in the mobile phase can be ionized and contribute to high background noise or the appearance of unexpected peaks. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Sample Matrix Effects | Although less pronounced in APCI than in ESI, matrix components from complex samples can still cause ion suppression or enhancement.[18] Ensure your sample preparation method is effective at removing interfering matrix components.[19] |
| In-source Fragmentation or Reactions | APCI is a higher-energy ionization technique compared to ESI, which can sometimes lead to in-source fragmentation or oxidation of the analyte.[1] This can result in the appearance of unexpected ions. Optimizing the source parameters, particularly the vaporizer temperature and corona discharge current, can help to minimize these effects. |
Experimental Protocols
Protocol 1: General Workflow for APCI Source Parameter Optimization
This protocol outlines a systematic approach to optimizing APCI source parameters for the analysis of this compound.
-
Initial Setup:
-
Prepare a standard solution of this compound at a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Set up your LC-MS system with a suitable reversed-phase column.
-
Begin with the typical starting APCI parameters listed in the FAQ section.
-
-
Vaporizer Temperature Optimization:
-
Infuse the standard solution directly into the MS or perform repeated injections while varying the vaporizer temperature in steps of 25 °C (e.g., from 250 °C to 400 °C).
-
Monitor the signal intensity of the [M+H-H₂O]⁺ ion.
-
Plot the signal intensity against the vaporizer temperature to determine the optimal setting that provides the highest intensity without evidence of thermal degradation.
-
-
Corona Discharge Current Optimization:
-
Set the vaporizer temperature to the optimized value from the previous step.
-
Vary the corona discharge current in small increments (e.g., 0.5 µA) while monitoring the signal intensity of the target ion.
-
Select the current that provides the best signal-to-noise ratio.
-
-
Gas Flow and Pressure Optimization:
-
With the optimized vaporizer temperature and corona current, adjust the drying gas flow and nebulizer pressure.
-
These parameters often have an interactive effect, so it may be necessary to test different combinations to find the optimal settings for your specific flow rate and mobile phase composition.
-
-
Final Verification:
-
Once all parameters are optimized, perform a series of replicate injections to confirm the stability and reproducibility of the signal.
-
Visualizations
Caption: Workflow for APCI Source Parameter Optimization.
Caption: Troubleshooting Decision Tree for Low Signal.
References
- 1. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodb.ca [foodb.ca]
- 7. APCI‐Multistage Mass Spectrometry Following Liquid Chromatography for Selected 4‐Desmethyl‐Sterols and Their Deuterium‐Labelled Analogues Unveils Characteristic Fragmentation Routes for Cholesterol and Phytosterols Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A Corona Discharge Initiated Electrochemical Electrospray Ionization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. ymc.eu [ymc.eu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. jfda-online.com [jfda-online.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Chromatographic Analysis of Phytosterols
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of phytosterols. The information is tailored for researchers, scientists, and drug development professionals to help resolve poor chromatographic resolution and other related problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Phytosterols
Q: My phytosterol peaks are not well-separated. What are the common causes and how can I improve the resolution?
A: Poor resolution and co-elution are common challenges in phytosterol analysis due to their structural similarity. Several factors in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can contribute to this issue.
For Gas Chromatography (GC):
-
Inadequate Derivatization: Phytosterols are not volatile enough for direct GC analysis and require derivatization to improve volatility and chromatographic performance.[1] Incomplete or improper derivatization can lead to broad, tailing peaks and poor resolution.
-
Troubleshooting:
-
Ensure complete dryness of the sample before adding derivatizing agents, as moisture can interfere with the reaction.
-
Use common and effective silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[1][2][3]
-
Optimize the derivatization reaction conditions, including temperature and time. A typical condition is heating at 60°C to 70°C for up to an hour.[4]
-
-
-
Incorrect Column Choice: The choice of GC column is critical for separating structurally similar phytosterols.
-
Troubleshooting:
-
For general phytosterol analysis, a column phase of 95% dimethyl-, 5% diphenyl-polysiloxane is commonly used.[4]
-
To achieve excellent separation of critical pairs like campesterol and campestanol, or sitosterol and sitostanol, a fused-silica capillary column with medium polarity (e.g., 14% cyanopropyl-phenyl-methylpolysiloxane) can be effective.[2]
-
-
-
Suboptimal GC Oven Temperature Program: The temperature program directly influences the separation.
-
Troubleshooting:
-
Start with a lower initial oven temperature and use a slow temperature ramp to improve the separation of early-eluting peaks.
-
A typical program might start at 150°C (hold for 1 min), then ramp at 10°C/min to 320°C (hold for 4 min).[3] Every analyst will likely need to optimize GC conditions depending on their specific needs.[4]
-
-
For High-Performance Liquid Chromatography (HPLC):
-
Inappropriate Column and Mobile Phase: The combination of stationary and mobile phases is key to achieving good resolution in HPLC.
-
Troubleshooting:
-
Reversed-phase HPLC (RP-HPLC) is more commonly used than normal-phase HPLC for phytosterol separation.[2] Octadecylsilica (ODS, C18) and C8 columns are frequently used.[1][2]
-
Optimize the mobile phase composition. A common mobile phase is a mixture of acetonitrile and methanol, sometimes with a small amount of water.[2][5] An isocratic mobile phase of acetonitrile/methanol (99:1, v/v) has been used successfully.[1][5]
-
Adjusting the mobile phase composition can significantly alter selectivity and improve the separation of critical pairs.
-
-
Below is a troubleshooting workflow for poor resolution:
Issue 2: Peak Tailing in HPLC Analysis
Q: My phytosterol peaks in HPLC are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing in HPLC is a common problem that can affect resolution and quantification.[6] It is often caused by secondary interactions between the analytes and the stationary phase.
-
Cause 1: Secondary Interactions with Residual Silanols: Silica-based columns (like C8 and C18) can have exposed silanol groups (Si-OH) on the surface that interact with polar analytes, causing peak tailing.[6][7]
-
Troubleshooting:
-
Adjust Mobile Phase pH: Using a low-pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups, reducing their interaction with analytes.[6]
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer residual silanol groups, which significantly reduces peak tailing for polar compounds.[7][8]
-
Add Mobile Phase Modifiers: Historically, tail-suppressing agents like triethylamine were used. However, this is less common with modern columns.[6]
-
-
-
Cause 2: Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to active sites that cause tailing.[7][9]
-
Troubleshooting:
-
Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is a cost-effective way to protect the main column.[8][10]
-
Implement a Column Cleaning Protocol: Regularly flush the column with a strong solvent to remove contaminants.
-
Proper Sample Preparation: Ensure adequate sample cleanup, for example, using Solid Phase Extraction (SPE), to remove matrix components that might irreversibly bind to the column.[8]
-
-
-
Cause 3: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.[7][11]
The relationship between common causes and solutions for peak tailing is illustrated below:
Data & Protocols
Table 1: Typical GC and HPLC Conditions for Phytosterol Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | 95% dimethyl-, 5% diphenyl-polysiloxane (e.g., DB-5)[4] or 14% cyanopropyl-phenyl-methylpolysiloxane for critical pairs.[2] | C18 (ODS) or C8 reversed-phase column.[1][2] |
| Derivatization | Required . Silylation with BSTFA + 1% TMCS or MSTFA.[1][2] | Not required . Direct analysis is possible.[1][13] |
| Mobile Phase | - (Carrier Gas: Hydrogen or Helium) | Isocratic: Acetonitrile/Methanol (e.g., 99:1, v/v).[1][5] |
| Temperature | Oven program: e.g., 150°C ramped to 320°C.[3] Injector: 250°C - 300°C.[4] | Column temperature can be optimized (e.g., 30-40°C) to improve efficiency.[14] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3][13] | UV (low wavelength, e.g., 200-210 nm) or Mass Spectrometry (APCI-MS).[2][5] |
| Internal Standard | 5α-cholestane, epicoprostanol, or betulin.[4] | d6-cholesterol (for MS detection).[5] |
Experimental Protocol: Sample Preparation for GC Analysis
This protocol outlines the key steps for preparing a sample (e.g., from an edible oil) for phytosterol analysis by GC.
-
Saponification (Alkaline Hydrolysis):
-
Objective: To hydrolyze steryl esters and release free sterols.[4]
-
Procedure:
-
-
Extraction of Unsaponifiables:
-
Objective: To isolate the non-saponifiable fraction, which contains the phytosterols.
-
Procedure:
-
After cooling, add 2 mL of deionized water to the sample mixture.[5]
-
Perform a liquid-liquid extraction by adding 3 mL of n-hexane and vortexing for 1 minute.[5]
-
Centrifuge to separate the layers and carefully collect the upper hexane layer.[5]
-
Repeat the extraction process two more times to ensure complete recovery.[5]
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.[5]
-
-
-
Derivatization (Silylation):
The general workflow for sample preparation is depicted below:
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. aocs.org [aocs.org]
- 5. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 5-Dehydroepisterol Sensitivity in LC-MS/MS
Welcome to the technical support center for the analysis of 5-Dehydroepisterol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve higher sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, presented in a question-and-answer format.
Q1: I am observing a very low signal or no signal at all for this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no signal for this compound is a common challenge due to its poor ionization efficiency. Here is a systematic approach to troubleshooting this issue:
1. Assess Sample Preparation and Extraction:
-
Inefficient Extraction: Ensure your extraction protocol is optimized for sterols. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods. The choice of solvents is critical.
-
Sample Degradation: Sterols can be susceptible to degradation. Minimize sample exposure to light and heat, and consider using antioxidants during sample preparation.
2. Evaluate Ionization and Mass Spectrometry Parameters:
-
Suboptimal Ionization Source: For underivatized sterols, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often more effective than Electrospray Ionization (ESI) due to their nonpolar nature.[1] If using ESI, consider the mobile phase composition to promote ionization.
-
Incorrect MS/MS Transitions: Verify the precursor and product ion m/z values for this compound. Ensure that the collision energy and other MS parameters are optimized for your specific instrument.
3. Consider Chemical Derivatization:
-
Poor Ionization Efficiency: this compound, like other sterols, lacks easily ionizable functional groups. Derivatization is a highly effective strategy to introduce a charged or readily ionizable moiety, significantly boosting the signal.[2][3][4]
Troubleshooting Workflow for Low Sensitivity:
Caption: Troubleshooting workflow for low this compound signal.
Q2: My sensitivity is inconsistent between samples. What could be causing this variability?
A2: Inconsistent sensitivity is often attributable to matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5][6]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective at removing matrix components than liquid-liquid extraction (LLE).[7]
-
Optimize Chromatography: Modify your LC method to achieve better separation of this compound from matrix interferences. This can be achieved by:
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.
Q3: I want to try chemical derivatization to improve sensitivity. Which reagent should I choose?
A3: The choice of derivatization reagent depends on the functional groups available on the analyte and the desired ionization mode. For sterols like this compound, which have a hydroxyl group, several reagents can be used to introduce a permanently charged or easily ionizable group.
| Derivatization Reagent | Target Moiety | Ionization Mode | Reported Sensitivity Enhancement | Reference |
| Girard's Reagent P (GP) | Ketone (after oxidation of hydroxyl) | Positive ESI | Several orders of magnitude | [2] |
| 4-(dimethylamino)phenyl isocyanate (DMAPI) | Hydroxyl | Positive ESI | Several orders of magnitude | [3] |
| Dansyl Chloride | Hydroxyl | Positive APCI/APPI/ESI | Significant | [4] |
| 4-(Dimethylamino) benzoyl chloride (DMABC) | Hydroxyl | Positive ESI | Significant | [4] |
| Amplifex | Diene (requires specific sterol structure) | Positive ESI | 3 to 295-fold | [13] |
| 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) | Hydroxyl | Positive ESI | 3 to 295-fold | [13] |
General Derivatization Workflow:
Caption: A typical experimental workflow for the derivatization of sterols.
Experimental Protocols
Protocol 1: Derivatization of this compound with DMAPI
This protocol is adapted from methods used for the derivatization of sterols and oxysterols.[3]
Materials:
-
Dried sample extract containing this compound
-
4-(dimethylamino)phenyl isocyanate (DMAPI)
-
Triethylamine
-
Anhydrous toluene or other suitable aprotic solvent
-
Methanol (for quenching)
-
Mobile phase for reconstitution
Procedure:
-
To the dried sample extract, add 50 µL of a freshly prepared solution of DMAPI (e.g., 1 mg/mL in anhydrous toluene).
-
Add 5 µL of triethylamine to catalyze the reaction.
-
Vortex the mixture gently and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Quench the reaction by adding 10 µL of methanol and vortexing.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Derivatized this compound
These are starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A gradient from ~50% B to 100% B over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a derivatized standard of this compound. The precursor ion will be the [M+H]+ of the derivatized molecule. Product ions should be selected for their specificity and intensity.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity of the derivatized analyte.
Frequently Asked Questions (FAQs)
Q: Can I analyze this compound without derivatization? A: Yes, it is possible to analyze this compound without derivatization, but typically with lower sensitivity.[9][10] For underivatized analysis, APCI is often the preferred ionization source as it is more efficient for nonpolar compounds.[1] Optimization of the mobile phase and MS parameters is crucial to maximize the signal.
Q: What is the benefit of using UPLC over HPLC for this analysis? A: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in sharper and narrower peaks, leading to improved chromatographic resolution, faster analysis times, and significantly increased sensitivity, with reports of up to a 10-fold increase for some analytes.[11][12]
Q: How do I choose an appropriate internal standard? A: The ideal internal standard is a stable isotope-labeled (e.g., deuterium or carbon-13) version of this compound. This will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate quantification. If a labeled standard is not available, a structurally similar sterol that is not present in the samples can be used as a surrogate, but with the understanding that it may not perfectly mimic the behavior of the analyte.
Q: My baseline is very noisy. How can I reduce it? A: A noisy baseline can compromise sensitivity. To reduce baseline noise:
-
Ensure proper cleaning of the ion source.
-
Check for and eliminate any sources of contamination in your sample preparation workflow, such as plasticizers from tubes or containers.[15]
-
Optimize the electronic parameters of the mass spectrometer.
References
- 1. agilent.com [agilent.com]
- 2. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips to Improve LC/MS Sensitivity in Your Lab [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Derivatization methods for enhancing sterol detection
Technical Support Center: Sterol Derivatization
Welcome to the technical support center for sterol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the derivatization of sterols for enhanced detection by mass spectrometry and chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for sterol analysis?
A1: Derivatization is crucial for several reasons:
-
Increased Volatility: For Gas Chromatography (GC), native sterols are not sufficiently volatile. Derivatization, typically through silylation, converts the polar hydroxyl group into a less polar, more volatile ether, allowing the analyte to travel through the GC column.[1][2]
-
Improved Thermal Stability: The process makes certain sterols more stable at the high temperatures required for GC analysis.[3][4]
-
Enhanced Ionization Efficiency: For Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), neutral sterols ionize poorly.[5][6] Derivatization adds a charged or easily ionizable tag (e.g., picolinyl or dansyl group) to the sterol, significantly increasing signal intensity and detection sensitivity.[7]
-
Improved Chromatographic Peak Shape: Derivatization reduces the polarity of sterols, minimizing interactions with active sites in the GC column and leading to sharper, more symmetrical peaks.[1]
-
Structural Elucidation: Certain derivatives produce characteristic fragmentation patterns in MS/MS analysis, which can help identify the sterol's structure, including the position of double bonds.[8][9][10]
Q2: Which derivatization method should I choose for my analysis?
A2: The choice depends on your analytical instrument and objective.
-
For GC-MS: Silylation to form trimethylsilyl (TMS) ethers is the most common and effective method.[1][3] If your sterols contain ketone groups, a two-step methoximation-silylation (MO-TMS) is recommended to prevent the formation of unwanted byproducts.[11][12]
-
For LC-MS/MS (ESI): To enhance sensitivity, use reagents that add a permanently charged or easily ionizable group. Picolinyl ester and dansyl chloride derivatizations are excellent choices.[13][7][14]
-
For MALDI-TOF/TOF: Picolinyl esters, N-methylpyridyl ethers, and sulfated esters have been shown to be effective for improving ionization and aiding in structural analysis.[8]
Q3: What are the most common silylation reagents for GC-MS analysis of sterols?
A3: The most frequently used silylation reagents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane) as a catalyst, and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[1][2][15] TMCS is added to increase the reactivity of the reagent, especially for sterically hindered hydroxyl groups.[1] Various pre-mixed formulations, such as Tri-Sil, are also commercially available.[1][15]
Q4: How can I confirm that my derivatization reaction was successful?
A4: In GC-MS, incomplete derivatization is often indicated by the appearance of two peaks for a single sterol: one for the derivatized form and one for the underivatized (native) form.[1] The underivatized sterol will typically have a longer retention time and a broader peak shape.[1] You can also check the mass spectrum for the expected molecular ion of the derivatized compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and analysis of sterols.
Guide 1: GC-MS Silylation Issues
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No or Low Product Yield / Incomplete Derivatization | 1. Presence of Moisture: Silylation reagents are highly sensitive to water, which consumes the reagent.[4][16]2. Insufficient Reagent: Not enough reagent to derivatize all active hydrogens.3. Steric Hindrance: The sterol's hydroxyl group is difficult to access.4. Incorrect Reaction Conditions: Temperature is too low or reaction time is too short.[1] | 1. Ensure the sample extract is completely dry. Evaporate the solvent under nitrogen and use an anhydrous solvent (e.g., pyridine) for the reaction.[16]2. Use a molar excess of the silylating reagent.3. Use a stronger silylating agent or add a catalyst like 1-10% TMCS.[1][15] Increase the reaction temperature (e.g., 60-70°C).[1]4. Optimize reaction time and temperature. For many sterols, heating at 60-70°C for 30-60 minutes is effective.[1][16] |
| Multiple Peaks for a Single Sterol | 1. Incomplete Silylation: Both the native and derivatized sterol are present.[1]2. Formation of Enol-TMS Ethers: Occurs if the sterol has a ketone group, leading to artifact peaks.[11] | 1. Follow the solutions for "Incomplete Derivatization" above.2. For keto-sterols, use a two-step derivatization: first, react with O-methylhydroxylamine hydrochloride to form the methoxime (MO) derivative, then perform silylation.[11][12] |
| Peak Tailing or Broad Peaks | 1. Active Sites in GC System: Free silanol groups in the injector liner or on the column can interact with the analyte.[17]2. Hydrolysis of Derivative: The TMS-ether derivative has degraded due to moisture in the GC system or during storage.[1] | 1. Use a new, deactivated injector liner. Condition the GC column according to the manufacturer's instructions.2. Analyze samples as soon as possible after derivatization. Ensure the carrier gas is dry. Store derivatized samples under anhydrous conditions.[1] |
| Early Eluting Peaks Obscuring Analytes | 1. Reagent Byproducts: The derivatization reagent and its byproducts can elute early in the chromatogram. | 1. Use MSTFA, as it and its byproduct are highly volatile and typically elute with the solvent front.[15]2. Carefully evaporate the derivatization reagents with a gentle stream of nitrogen before redissolving the sample for injection.[1] |
Guide 2: LC-MS Ionization & Sensitivity Issues
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Signal Intensity / Poor Sensitivity in ESI-MS | 1. Poor Ionization: Sterols are neutral, nonpolar molecules that do not ionize well in ESI.[5][18]2. Matrix Effects: Co-eluting compounds from the sample matrix suppress the ionization of the target analyte. | 1. Derivatize the sterol to add an easily ionizable moiety. Dansyl chloride or picolinyl chloride are highly effective.[7] Dansylation can increase signal intensity by over 1000-fold.[19]2. Improve sample cleanup procedures (e.g., Solid Phase Extraction - SPE). Adjust chromatographic conditions to separate the analyte from interfering matrix components. |
| Incomplete Dansylation or Picolinylation | 1. Suboptimal Reaction Conditions: Incorrect catalyst, solvent, temperature, or time.[7]2. Reagent Degradation: The derivatizing agent has been compromised by moisture. | 1. Optimize the reaction. For dansylation, using a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent at 40-65°C can yield high efficiency.[13][7]2. Use fresh, high-purity derivatization reagents and store them in a desiccator. |
Experimental Protocols & Workflows
Workflow for Sterol Derivatization and Analysis
This diagram illustrates the general workflow and decision points for analyzing sterols using derivatization techniques.
Caption: General workflow for sterol analysis.
Protocol 1: Silylation (TMS Ether Formation) for GC-MS
This protocol is adapted from established methods for forming trimethylsilyl (TMS) ethers of sterols.[1][2]
-
Sample Preparation: Aliquot the dried lipid extract (containing < 1-5 mg of sterols) into a 2 mL glass autosampler vial.[1] Ensure the extract is completely free of water.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) and 50-100 µL of a silylating reagent such as BSTFA + 1% TMCS.[1][2]
-
Reaction: Cap the vial tightly and vortex briefly. Heat the mixture at 60-70°C for 1 hour.[1] For some reagents and less hindered sterols, the reaction may complete at room temperature in 15-30 minutes.[1]
-
Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent (e.g., hexane) if necessary.
-
Storage: Analyze the derivatized sample within a few days, as TMS-ethers can hydrolyze over time if exposed to moisture.[1]
Protocol 2: Two-Step MO-TMS Derivatization for Keto-Sterols
This protocol is essential for sterols containing ketone functional groups to prevent artifact formation.[11]
-
Methoximation (Step 1):
-
Extraction:
-
Add 400 µL of water and extract the MO-sterols with 2 x 1 mL of methyl tert-butyl ether (MtBE).
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.[11]
-
-
Silylation (Step 2):
Protocol 3: Dansylation for Enhanced LC-ESI-MS/MS Detection
This protocol uses dansyl chloride to add an easily ionizable group to the sterol.[13][19]
-
Sample Preparation: Place the dried lipid extract in a 2 mL glass vial.
-
Reagent Preparation: Prepare a solution of dansyl chloride (e.g., 1 mg/mL) in anhydrous acetone. Prepare a catalyst solution of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.
-
Reaction:
-
Reconstitute the dried extract in a suitable volume of anhydrous dichloromethane.
-
Add the DMAP solution, N,N-diisopropylethylamine, and the dansyl chloride solution.[13]
-
Cap the vial tightly and heat at approximately 65°C for 1 hour.[13]
-
The reaction yields a highly fluorescent and readily ionizable dansylated sterol derivative.
-
-
Analysis: Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system. The derivative will be readily detected in positive ESI mode.
Decision Logic for Choosing a Derivatization Method
The following diagram provides a logical guide to selecting the appropriate derivatization strategy.
Caption: Decision tree for selecting a derivatization method.
References
- 1. aocs.org [aocs.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an innovative phytosterol derivatization method to improve the HPLC-DAD analysis and the ESI-MS detection of plant sterols/stanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Réactifs de silylation | Thermo Fisher Scientific [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) [agris.fao.org]
- 19. researchgate.net [researchgate.net]
Selecting the appropriate internal standard for sterol quantification
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing internal standards in sterol quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for sterol quantification?
An internal standard is a compound of known concentration that is added to a sample prior to analysis. It is essential for accurate quantification because it helps to correct for the potential loss of analyte during sample preparation and for variations in instrument response.[1][2][3] By comparing the signal of the target sterol to the signal of the co-analyzed internal standard, variations in extraction efficiency, derivatization yield, injection volume, and instrument sensitivity can be effectively normalized.[2][3][4]
Q2: What are the main types of internal standards used for sterol analysis?
There are two primary categories of internal standards for sterol analysis:
-
Stable Isotope-Labeled (Deuterated) Sterols: These are considered the "gold standard," especially for mass spectrometry (MS) methods.[5][6] They are chemically identical to the analyte of interest but contain heavy isotopes (like deuterium, ²H), which increases their mass. This allows them to be distinguished from the target analyte by the mass spectrometer while ensuring they behave identically during extraction, derivatization, and chromatography.[5][7]
-
Non-endogenous Analogs: These are compounds that are structurally and chemically similar to the target sterols but are not naturally found in the sample.[1][2] Common examples include 5α-cholestane, epicoprostanol, and betulin.[1][8] They are widely used, particularly in methods employing Gas Chromatography with Flame Ionization Detection (GC-FID).[8][9]
Q3: How do I choose the most appropriate internal standard for my experiment?
The ideal internal standard should meet several criteria:
-
Chemical Similarity: It should be structurally and chemically similar to the analyte(s) to ensure it behaves consistently throughout the entire analytical process.[3][4]
-
Purity: The standard must be of high purity and free from the analytes of interest.
-
Non-interference: It must not be naturally present in the sample and its signal (chromatographic peak) must not overlap with any of the target analytes or other sample components.[2][3]
-
Detection Method Compatibility:
-
For Mass Spectrometry (GC-MS, LC-MS) , a stable isotope-labeled standard (e.g., cholesterol-d7) is strongly preferred as it co-elutes with the analyte and corrects for matrix effects and ionization variability.[5][7]
-
For Gas Chromatography with Flame Ionization Detection (GC-FID) , a non-endogenous analog like epicoprostanol or 5α-cholestane is suitable.[6][8]
-
Q4: When should I add the internal standard to my sample?
The internal standard should be added at the earliest possible stage of the sample preparation process, ideally before the initial extraction step.[2][10] This ensures that it is carried through all subsequent steps (e.g., saponification, extraction, derivatization) alongside the target sterols, allowing it to account for any losses or variations that occur throughout the entire workflow.[2]
Troubleshooting Guide
Issue 1: The peak area of my internal standard is highly variable between samples.
-
Cause: Inconsistent addition of the internal standard solution to each sample.
-
Solution: Use a calibrated, high-precision pipette to add the internal standard. Prepare a master mix of the internal standard solution to be added to all samples to minimize variability.
-
Cause: Degradation of the internal standard in the sample matrix or during sample preparation.
-
Solution: Ensure the chosen internal standard is stable under your specific experimental conditions (e.g., pH, temperature during saponification).
-
Cause: Issues with the GC or LC inlet, such as contamination of the liner or column.[11]
-
Solution: Perform regular inlet maintenance, including changing the liner and trimming the first few inches of the column to remove any non-volatile residues that can cause inconsistent sample introduction.[11]
-
Cause: Differences in the solvent composition between your calibration standards and your final extracted samples.[11]
-
Solution: Ensure the final solvent used to dissolve the extracted samples is identical to the solvent used for the calibration standards.
Issue 2: My internal standard peak is co-eluting (overlapping) with an unknown peak in my sample.
-
Cause: An endogenous compound in the sample has the same retention time as your internal standard.
-
Solution 1 (Method Optimization): Adjust the chromatographic conditions (e.g., temperature gradient for GC, mobile phase composition for LC) to separate the interfering peak from the internal standard.
-
Solution 2 (Alternative IS): If separation is not possible, you must select a different internal standard that is resolved from all components in your sample matrix.[9]
Issue 3: I am using 5α-cholestane as an internal standard for GC analysis, but my results are inconsistent.
-
Cause: 5α-cholestane lacks a hydroxyl group and therefore does not undergo the silylation (derivatization) step along with the other sterols.[1]
-
Solution: While commonly used, this difference in chemical behavior means 5α-cholestane cannot account for variability in the derivatization step. For improved accuracy, consider an internal standard that can be derivatized, such as epicoprostanol or α-cholestanol.[1][10]
Data Presentation
Table 1: Common Internal Standards for Sterol Quantification
| Internal Standard | Typical Application | Key Characteristics |
| Deuterated Sterols | ||
| Cholesterol-d7 | GC-MS, LC-MS | Gold standard for cholesterol analysis; corrects for matrix effects.[12][13] |
| Lathosterol-d7 | GC-MS, LC-MS | Ideal for quantifying cholesterol precursors.[14] |
| Sitosterol-d7 | GC-MS, LC-MS | Used for quantifying plant sterols.[12] |
| Non-Endogenous Analogs | ||
| Epicoprostanol | GC-FID, GC-MS | Structurally similar to cholesterol and undergoes derivatization.[1][6][8] |
| 5α-Cholestane | GC-FID, GC-MS | Common IS for total sterol content; does not undergo derivatization.[1][8][9] |
| Betulin | GC-FID | A triterpenoid sometimes used for phytosterol analysis.[1] |
| α-Cholestanol | GC-FID | Can be used as an IS and undergoes derivatization.[10] |
Table 2: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (Deuterated) IS | Non-Endogenous Analog IS |
| Principle | Same chemical properties, different mass.[7] | Similar chemical properties, different structure.[1] |
| Co-elution | Yes, co-elutes with the analyte.[7] | No, chromatographically separated from the analyte. |
| Correction for Matrix Effects (MS) | Excellent, as it experiences the same ion suppression/enhancement.[15] | Poor, may have different ionization efficiency. |
| Correction for Derivatization | Excellent, reacts identically to the analyte. | Good, if it has the same reactive functional groups. |
| Primary Detection Method | Mass Spectrometry (LC-MS, GC-MS).[6] | Flame Ionization Detection (GC-FID), MS.[6][8] |
| Cost | Higher | Lower |
Experimental Protocols
Protocol: General Workflow for Sterol Quantification by GC-MS
This protocol provides a general outline. Specific volumes and concentrations should be optimized for your particular sample type and instrument sensitivity.
-
Sample Preparation and IS Addition:
-
Saponification (Alkaline Hydrolysis):
-
Extraction of Unsaponifiables:
-
Add 0.5 mL of deionized water and 3 mL of a non-polar solvent (e.g., cyclohexane or hexane) to the tube.[14]
-
Vortex vigorously for 20 seconds to mix the phases.[14]
-
Centrifuge at ~1300 x g for 10 minutes to separate the layers.[14]
-
Carefully transfer the upper organic phase containing the sterols to a new glass tube using a Pasteur pipette.[14]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.[1]
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the sterol-TMS ethers of interest.
-
Set the mass spectrometer to operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[8]
-
Mandatory Visualization
Caption: General workflow for sterol quantification.
Caption: Decision tree for selecting an internal standard.
References
- 1. aocs.org [aocs.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. researchgate.net [researchgate.net]
- 9. FAQ: Sterol Testing - Eurofins USA [eurofinsus.com]
- 10. digital.csic.es [digital.csic.es]
- 11. Cholestane Internal Standard Issues on GCMS - Chromatography Forum [chromforum.org]
- 12. avantiresearch.com [avantiresearch.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Dehydroepisterol and Cholesterol Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of 5-Dehydroepisterol, a key intermediate in the ergosterol pathway of fungi and protists, and cholesterol, the primary sterol in mammals. Understanding the distinctions between these pathways is crucial for the development of targeted antifungal therapies and for advancing our knowledge of sterol metabolism.
Executive Summary
The biosynthesis of sterols is a fundamental process in eukaryotes, essential for maintaining the structural integrity and fluidity of cell membranes. While sharing a common ancestral origin, the pathways leading to the primary sterols in fungi (ergosterol) and mammals (cholesterol) have evolved distinct enzymes and intermediates. This divergence presents a key opportunity for selective therapeutic intervention. This compound is a critical intermediate in the ergosterol pathway, which is absent in mammals. Conversely, the cholesterol pathway features its own unique set of intermediates and enzymatic reactions. This guide will dissect these differences, presenting the pathways, comparative data, experimental methodologies, and regulatory mechanisms.
Comparative Data of Key Enzymes
Direct quantitative comparison of enzyme kinetics and pathway flux between the this compound/ergosterol and cholesterol pathways under identical conditions is challenging due to the disparate nature of the host organisms and the specific focus of most research studies. However, we can summarize the key enzymes and their functions for a qualitative comparison.
| Feature | This compound Pathway (Part of Ergosterol Biosynthesis) | Cholesterol Pathway |
| Primary End Product | Ergosterol | Cholesterol |
| Key Intermediate | This compound | Desmosterol, 7-Dehydrocholesterol |
| Precursor to Key Intermediate | Episterol | Zymosterol |
| Enzyme Converting Precursor | ERG3 (C-5 Sterol Desaturase) | Multiple enzymes in Bloch & Kandutsch-Russell pathways |
| Upstream Precursor | Fecosterol | Lanosterol |
| Enzyme for Upstream Conversion | ERG2 (C-8 Sterol Isomerase) | Multiple enzymes for demethylation and reduction |
| Initial Cyclization Product | Lanosterol (in most fungi) or Cycloartenol (in some protists) | Lanosterol |
| Primary Regulatory Transcription Factor | Upc2 and Ecm22 | Sterol Regulatory Element-Binding Protein (SREBP) |
| Key Therapeutic Target | Enzymes in the ergosterol pathway (e.g., Erg11, Erg3) for antifungal drugs | HMG-CoA Reductase for cholesterol-lowering drugs (statins) |
Biosynthetic Pathways
The biosynthesis of both this compound (as part of the ergosterol pathway) and cholesterol begins with the synthesis of the 30-carbon molecule lanosterol from acetyl-CoA. From lanosterol, the pathways diverge significantly.
Cholesterol Biosynthesis Pathway
In mammals, the conversion of lanosterol to cholesterol involves a series of demethylations, desaturations, and reductions. This process can proceed via two major routes: the Bloch pathway and the Kandutsch-Russell pathway.[1] The rate-limiting step in the overall cholesterol synthesis is the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.[1]
Figure 1: Simplified overview of the Cholesterol Biosynthesis Pathway.
This compound and Ergosterol Biosynthesis Pathway
In fungi, the pathway from lanosterol to ergosterol also involves multiple enzymatic steps. A key part of this pathway is the formation of this compound from its precursor episterol.
Figure 2: Simplified overview of the this compound and Ergosterol Pathway.
Experimental Protocols
Sterol Extraction from Mammalian Cells
This protocol is adapted for the extraction of cholesterol and its precursors from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Internal standards (e.g., deuterated cholesterol)
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells into a known volume of PBS and transfer to a glass centrifuge tube.
-
Add internal standards to the cell suspension.
-
Perform a Bligh-Dyer extraction by adding chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for analysis (e.g., hexane for GC-MS, or a mobile phase component for LC-MS).
Sterol Extraction from Yeast
This protocol is designed for the extraction of ergosterol and its intermediates, including this compound, from yeast cultures.
Materials:
-
25% (w/v) potassium hydroxide in 50% aqueous ethanol
-
n-Heptane
-
Sterile water
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Harvest yeast cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in the alcoholic potassium hydroxide solution.
-
Incubate the mixture at 80°C for 1 hour to saponify the lipids and break the cells.
-
Allow the mixture to cool to room temperature.
-
Add sterile water and n-heptane to the tube, and vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).
-
Centrifuge to separate the phases.
-
Carefully transfer the upper heptane layer containing the sterols to a clean glass vial.
-
Dry the extract under a stream of nitrogen.
-
Resuspend the dried sterols in a suitable solvent for analysis.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization: Sterols contain hydroxyl groups that require derivatization to increase their volatility for GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers.
-
To the dried sterol extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate at 60-70°C for 30-60 minutes.
-
The derivatized sample is now ready for injection into the GC-MS.
GC-MS Conditions (Example):
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute all sterols.
-
Injector and Detector Temperature: Typically set around 280-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
Sterols are identified based on their retention times and the fragmentation patterns in their mass spectra compared to authentic standards.
Regulation of Sterol Biosynthesis
The regulation of sterol biosynthesis is tightly controlled in both mammals and fungi to ensure cellular homeostasis.
Regulation of Cholesterol Biosynthesis
In mammals, the primary regulatory mechanism is the sensing of intracellular cholesterol levels by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[2][3]
-
High Cholesterol: When cellular cholesterol levels are high, the SREBP precursor protein is retained in the endoplasmic reticulum (ER) membrane through its interaction with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (INSIG) proteins. This prevents the activation of SREBP.
-
Low Cholesterol: When cholesterol levels fall, the SCAP-SREBP complex is transported to the Golgi apparatus. Here, SREBP is sequentially cleaved by two proteases (S1P and S2P), releasing the mature, transcriptionally active N-terminal domain.[2]
-
Transcriptional Activation: The mature SREBP translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in cholesterol biosynthesis (including HMG-CoA reductase) and cholesterol uptake (LDL receptor).[3]
Figure 3: SREBP-mediated regulation of cholesterol synthesis.
Regulation of Ergosterol Biosynthesis
In fungi, a parallel regulatory system involves the transcription factors Upc2 and Ecm22 .[4]
-
Sterol Replete Conditions: In the presence of sufficient ergosterol, Upc2 and Ecm22 are thought to be in an inactive state, potentially through direct binding of ergosterol.
-
Sterol Depletion/Hypoxia: Under conditions of low ergosterol or hypoxia (which limits the oxygen-dependent steps of ergosterol synthesis), Upc2 and Ecm22 are activated.
-
Transcriptional Activation: The activated transcription factors bind to sterol regulatory elements in the promoters of ERG genes, leading to their increased expression and a subsequent boost in ergosterol synthesis. This mechanism is a key factor in the development of resistance to azole antifungal drugs, which inhibit Erg11.
Figure 4: Upc2/Ecm22-mediated regulation of ergosterol synthesis.
Conclusion
The biosynthetic pathways of this compound (leading to ergosterol) and cholesterol, while sharing early common steps, diverge significantly in their later stages and regulatory mechanisms. These differences are fundamental to the distinct biology of fungi and mammals. For drug development professionals, the unique enzymes and intermediates in the ergosterol pathway, such as those involved in the synthesis and conversion of this compound, represent prime targets for the development of selective and effective antifungal agents. For researchers and scientists, further elucidation of the nuanced differences in enzyme structure, function, and regulation will continue to provide deeper insights into the evolution of sterol metabolism and its role in cellular physiology.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. mdpi.com [mdpi.com]
- 3. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]
5-Dehydroepisterol: A Potential Biomarker for Leishmania Infection Compared with Gold Standards
A comparative guide for researchers and drug development professionals on the prospective validation of 5-dehydroepisterol as a diagnostic marker for leishmaniasis, benchmarked against established detection methodologies.
This guide provides a comprehensive overview of this compound as an emerging, yet currently unvalidated, biomarker for Leishmania infection. It compares its potential diagnostic utility against the performance of established methods such as quantitative PCR (qPCR), Direct Agglutination Test (DAT), and rK39 Rapid Diagnostic Tests (RDTs). Detailed experimental protocols and performance data are presented to offer a clear framework for future validation studies.
Introduction to this compound as a Biomarker Candidate
Leishmania parasites, the causative agents of leishmaniasis, possess a unique sterol biosynthesis pathway that produces ergosterol and ergosterol-like sterols, which are distinct from the cholesterol found in mammalian hosts. A key intermediate in this parasite-specific pathway is this compound. Its presence is essential for the parasite's membrane integrity and survival. This biochemical distinction makes this compound a compelling, albeit theoretical at this stage, biomarker for Leishmania infection. The detection of this sterol in host samples could signify an active infection. However, to date, there are no published studies validating the detection of this compound in clinical samples from infected individuals.
Comparative Analysis of Diagnostic Methods
The validation of any new biomarker requires rigorous comparison against existing gold-standard diagnostic tests. Below is a summary of the performance characteristics of current frontline diagnostic methods for visceral leishmaniasis (VL), the most severe form of the disease.
| Diagnostic Method | Target | Sample Type(s) | Sensitivity (%) | Specificity (%) | Advantages | Disadvantages |
| This compound Detection (Hypothetical) | Parasite-specific sterol | Blood, Tissue | Not Established | Not Established | Potentially high specificity; could indicate active infection and metabolic activity. | Not yet detected in host samples; requires specialized equipment (LC-MS/MS); validation is pending. |
| Quantitative PCR (qPCR) | Leishmania kinetoplast DNA (kDNA) or other specific genes | Blood, Bone Marrow, Spleen Aspirate, Skin Biopsy | 92-100% | 96-100% | High sensitivity and specificity; allows for parasite quantification. | Requires laboratory infrastructure and trained personnel; can be costly. |
| Direct Agglutination Test (DAT) | Whole Leishmania antigens | Serum, Blood | 94-98% | 86-99% | High sensitivity; relatively low cost. | Requires a laboratory setting; results can be subjective to read; long incubation time. |
| rK39 Rapid Diagnostic Test (RDT) | Recombinant K39 antigen | Serum, Blood | 82-100% | 91-100% | Fast and easy to use in the field; requires minimal training. | Sensitivity can vary geographically; does not distinguish between active and past infections. |
| Microscopy | Leishmania amastigotes | Spleen Aspirate, Bone Marrow, Lymph Node Aspirate, Skin Biopsy | 53-98% (spleen) | ~100% | Definitive diagnosis. | Invasive procedure; sensitivity is dependent on the tissue source and parasite load; requires expertise. |
Signaling Pathways and Experimental Workflows
To contextualize the role of this compound and the process of biomarker validation, the following diagrams illustrate the relevant biochemical pathway and a logical workflow for validating a new biomarker.
Caption: Ergosterol biosynthesis pathway in Leishmania, highlighting this compound.
Caption: A logical workflow for the validation of this compound as a biomarker.
Experimental Protocols
Detailed methodologies for the detection of this compound (as a proposed method) and established diagnostic tests are provided below.
Detection of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Proposed)
This protocol is based on established methods for sterol analysis in biological matrices and is adapted for the hypothetical detection of this compound in host samples.
-
Sample Preparation:
-
To 100 µL of serum or plasma, or homogenized tissue, add a known amount of an internal standard (e.g., a deuterated sterol like cholesterol-d7).
-
Perform lipid extraction using a solvent mixture such as hexane:isopropanol (3:2, v/v) or chloroform:methanol (2:1, v/v).
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic (lower) phase to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the sterols. A gradient elution with a mobile phase consisting of methanol and water with an additive like ammonium acetate is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted detection and quantification of this compound and the internal standard. The specific precursor-to-product ion transitions for this compound would need to be determined using a purified standard.
-
Quantitative PCR (qPCR) for Leishmania DNA
-
DNA Extraction:
-
Extract total DNA from 200 µL of whole blood, bone marrow aspirate, or tissue biopsy using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Elute the purified DNA in an appropriate buffer.
-
-
qPCR Assay:
-
Prepare a reaction mixture containing a final concentration of 1x qPCR master mix, forward and reverse primers targeting a multi-copy gene like kinetoplast DNA (kDNA), a fluorescent probe, and the extracted DNA template.
-
Perform the qPCR on a real-time PCR instrument with cycling conditions typically including an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Include positive controls (known Leishmania DNA) and negative controls (no template) in each run.
-
Quantify the parasite load by comparing the cycle threshold (Ct) values of the samples to a standard curve of known parasite DNA concentrations.
-
Direct Agglutination Test (DAT)
-
Sample Preparation:
-
Separate serum from whole blood by centrifugation.
-
Heat-inactivate the serum at 56°C for 30 minutes.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the serum in a V-bottom 96-well microtiter plate using a saline solution.
-
Add a standardized, stained, and fixed suspension of Leishmania donovani promastigotes to each well.
-
Include positive and negative control sera on each plate.
-
Gently mix and incubate the plates at room temperature for 18-24 hours.
-
Read the results by observing the pattern of the antigen at the bottom of the wells. A mat or granular carpet indicates a positive reaction (agglutination), while a sharp blue dot indicates a negative result. The titer is the highest dilution showing agglutination.
-
rK39 Rapid Diagnostic Test (RDT)
-
Procedure:
-
Bring the test cassette and buffer to room temperature.
-
Apply a specified volume of whole blood (from a finger prick) or serum to the sample well of the cassette.
-
Add the specified number of drops of the chase buffer to the buffer well.
-
Wait for the recommended time (typically 10-20 minutes).
-
Read the results. The appearance of a control line and a test line indicates a positive result. The appearance of only the control line indicates a negative result.
-
Conclusion
While this compound presents a promising avenue for the development of a highly specific biomarker for Leishmania infection, its clinical utility remains to be established. The pathway to its validation will require the development of a sensitive detection method, followed by rigorous clinical studies to determine its performance characteristics in comparison to established diagnostic methods like qPCR, DAT, and RDTs. This guide provides the foundational information and protocols to embark on such a validation process, with the ultimate goal of improving the diagnostic landscape for leishmaniasis.
Azole Antifungals: A Comparative Guide to Their Impact on Fungal Sterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activity of azoles, focusing on their effects on sterol intermediates. Azole antifungals represent a cornerstone in the treatment of fungal infections, primarily by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. This disruption leads to the depletion of ergosterol and the accumulation of potentially toxic sterol intermediates, ultimately inhibiting fungal growth and viability.
Mechanism of Action: Targeting Lanosterol 14α-Demethylase
Azole antifungals, which include both imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole), exert their effect by targeting and inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3] This enzyme, encoded by the ERG11 or CYP51 gene, is a fungal cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to 14α-demethyl-lanosterol.[1][4] The inhibition of this step is a critical blow to the fungus, as it not only halts the production of ergosterol, an essential component for fungal cell membrane structure and fluidity, but also leads to the buildup of 14α-methylated sterol precursors.[4][5][6]
The accumulation of these sterol intermediates, such as lanosterol and 14α-methyl sterols, disrupts the normal function of the fungal cell membrane, altering its permeability and the activity of membrane-bound enzymes.[3][7] Furthermore, some of these accumulated intermediates can be converted into toxic sterols, such as 14α-methyl-ergosta-8,24(28)-dienol-3,6-diol, which further contributes to the antifungal activity of azoles.[1][4]
Comparative Antifungal Activity
The efficacy of different azole antifungals can be compared by examining their inhibitory activity against the target enzyme (lanosterol 14α-demethylase) and their overall impact on fungal growth. The 50% inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values of Azoles against Candida albicans Lanosterol 14α-Demethylase (CYP51)
| Azole Antifungal | IC50 (µM) for C. albicans CYP51 | Reference(s) |
| Clotrimazole | ~0.042 - 0.056 (Kd) | [8][9] |
| Miconazole | 0.057 | [10][11] |
| Ketoconazole | 0.039 - 0.6 | [8][10][11] |
| Fluconazole | 0.4 - 0.6 | [8][10][11] |
| Itraconazole | 0.08 - 0.6 | [8][10][11] |
| Epoxiconazole | 0.5 | [8] |
| Propiconazole | 0.6 | [8] |
| Tebuconazole | 0.9 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions. Kd (dissociation constant) is also a measure of binding affinity.
Accumulation of Sterol Intermediates
Treatment with azole antifungals leads to a characteristic shift in the sterol profile of fungal cells. The primary observable effects are a significant decrease in the ergosterol content and a corresponding accumulation of lanosterol and other 14α-methylated sterols.[12][13][14] For instance, exposure of Candida albicans to terconazole, clotrimazole, and miconazole resulted in a profound depletion of ergosterol and a significant increase in lanosterol content.[14]
While the general pattern of sterol alteration is consistent across many azoles, the specific intermediates that accumulate and their relative abundance can differ, potentially influencing the overall antifungal efficacy and the potential for the development of resistance. For example, mutations in the ERG3 gene, which encodes the C-5 sterol desaturase, can prevent the conversion of accumulated 14α-methyl fecosterol into a toxic diol, leading to azole resistance.[4][15]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antifungal activity of azoles and their effects on sterol intermediates.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[16][17]
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium (buffered with MOPS)
-
Antifungal agent stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a twofold serial dilution of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL).
-
Add the fungal inoculum to each well containing the antifungal dilution. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.
IC50 Determination for Lanosterol 14α-Demethylase (CYP51)
This assay measures the concentration of an azole required to inhibit the activity of the purified CYP51 enzyme by 50%.[8][10]
Materials:
-
Purified recombinant CYP51 enzyme
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
Reaction buffer
-
Azole antifungal agent
-
LC-MS/MS system for product analysis
Procedure:
-
Set up reaction mixtures containing the purified CYP51 enzyme, NADPH-cytochrome P450 reductase, and the reaction buffer.
-
Add varying concentrations of the azole antifungal agent to the reaction mixtures.
-
Initiate the reaction by adding the substrate, lanosterol.
-
Incubate the reactions for a specific time at an optimal temperature.
-
Stop the reaction and extract the sterols.
-
Analyze the formation of the product (e.g., follicular fluid-meiosis activating steroid, FF-MAS) using LC-MS/MS.[10][11]
-
Calculate the percentage of enzyme inhibition for each azole concentration compared to a no-drug control.
-
Plot the percentage of inhibition against the log of the azole concentration and determine the IC50 value from the resulting dose-response curve.
Analysis of Sterol Composition
This protocol outlines the extraction and analysis of cellular sterols to observe the effects of azole treatment.[12][13][14]
Materials:
-
Fungal culture treated with an azole and an untreated control
-
Saponification reagent (e.g., alcoholic potassium hydroxide)
-
Organic solvent for extraction (e.g., n-heptane or hexane)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Harvest fungal cells from both treated and untreated cultures by centrifugation.
-
Wash the cell pellets with distilled water.
-
Perform saponification of the cell pellets to break open the cells and hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (containing the free sterols) using an organic solvent.
-
Evaporate the organic solvent to concentrate the sterol extract.
-
Derivatize the sterols if necessary for GC-MS analysis (e.g., silylation).
-
Analyze the sterol composition by GC-MS or LC-MS to identify and quantify ergosterol and various sterol intermediates.
Visualizing the Impact of Azoles
Diagrams can effectively illustrate the complex biological pathways and experimental workflows involved in studying azole antifungals.
Caption: Mechanism of action of azole antifungals on the ergosterol biosynthesis pathway.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the analysis of fungal sterol composition after azole treatment.
References
- 1. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 14. Effects of terconazole and other azole antifungal agents on the sterol and carbohydrate composition of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azole Resistance by Loss of Function of the Sterol Δ5,6-Desaturase Gene (ERG3) in Candida albicans Does Not Necessarily Decrease Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS for 5-Dehydroepisterol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sterols like 5-dehydroepisterol is paramount. This guide provides a comprehensive cross-validation of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.
The choice between HPLC and GC-MS for sterol analysis is not always straightforward. While both techniques offer high levels of sensitivity and selectivity, they differ significantly in their principles of separation, sample preparation requirements, and overall performance characteristics. This guide aims to demystify these differences by providing a side-by-side comparison of the two methods for the analysis of this compound, a critical intermediate in sterol biosynthesis.
Performance Comparison: HPLC vs. GC-MS
The following table summarizes the key performance parameters for the analysis of sterols, extrapolated from studies on structurally similar compounds like ergosterol and cholesterol. These values provide a reliable estimate of the expected performance for this compound analysis.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.03 - 0.08 µg/mL[1][2] | 0.001 - 5 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[1] | 0.003 - 10 ng/mL[3] |
| **Linearity (R²) ** | > 0.998[3] | > 0.999[4] |
| Recovery | 90.56% - 98.51%[5] | 97.10%[3] |
| Precision (%RSD) | < 7%[5] | < 2.56%[4] |
| Sample Preparation | Saponification, Liquid-Liquid or Solid-Phase Extraction | Saponification, Extraction, Derivatization |
| Analysis Time | ~15 - 25 minutes[1][5] | ~14 - 36 minutes[6][7] |
| Throughput | Higher | Lower (due to derivatization) |
| Cost | Generally lower | Higher |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from validated methods for ergosterol analysis.[1][5]
-
Sample Preparation:
-
Saponification: Samples are saponified using an alcoholic potassium hydroxide solution to release esterified this compound.
-
Extraction: The saponified sample is then extracted with a non-polar solvent such as n-hexane or a mixture of hexane and ethyl acetate.
-
Purification: The extract is washed with water to remove impurities and then dried under a stream of nitrogen. The residue is redissolved in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol, acetonitrile, and water is common.
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.
-
Detection: UV detection at a wavelength of approximately 282 nm, corresponding to the conjugated diene system in this compound, is standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of various sterols.[3][8]
-
Sample Preparation:
-
Saponification and Extraction: Similar to the HPLC protocol, samples undergo saponification and extraction.
-
Derivatization: This is a critical step for GC-MS analysis of sterols. The hydroxyl group of this compound is derivatized, typically by silylation (e.g., using BSTFA with 1% TMCS), to increase its volatility and thermal stability.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a final temperature of around 300°C to ensure the elution of the derivatized sterol.
-
Injection: Splitless injection is often used for trace analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.
-
Detection Mode: Selected Ion Monitoring (SIM) mode is frequently used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.
-
Visualizing the Workflow and Comparison
To further clarify the processes and the key decision points, the following diagrams have been generated.
Caption: A comparison of the general experimental workflows for HPLC and GC-MS analysis of this compound.
Caption: A decision-making diagram for selecting between HPLC and GC-MS based on key project requirements.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound.
GC-MS generally offers superior sensitivity (lower LOD and LOQ) and precision. However, it requires a crucial derivatization step, which can increase sample preparation time and introduce potential variability.
HPLC , on the other hand, provides a more straightforward workflow without the need for derivatization, leading to higher sample throughput. While slightly less sensitive than GC-MS, its performance is more than adequate for many applications.
The ultimate choice between these two methods will depend on the specific requirements of the study, including the required level of sensitivity, the number of samples to be analyzed, available budget, and the in-house expertise. This guide provides the necessary data and a logical framework to make an informed decision for the successful analysis of this compound in your research.
References
- 1. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of HPLC-MS/MS and HPLC for the Synchronous Determination of Ergosterol and VD2 in White Hypsizygus marmoreus [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
5-Dehydroepisterol vs. Desmosterol: A Comparative Guide to Their Roles in Steroid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of steroid biosynthesis, numerous sterol intermediates play pivotal roles, often with distinct and non-overlapping functions. This guide provides a comprehensive comparison of two such sterols: 5-dehydroepisterol and desmosterol. While both are involved in sterol synthesis, their prevalence, metabolic pathways, and physiological significance diverge significantly, particularly within mammalian systems. This document aims to clarify their respective roles, supported by experimental data and methodologies, to aid researchers in the fields of biochemistry, pharmacology, and drug development.
Core Comparison: An Overview
Desmosterol is a well-established and crucial intermediate in the biosynthesis of cholesterol in mammals, serving as the immediate precursor in the Bloch pathway.[1] Its metabolic conversion and physiological effects are extensively studied. In stark contrast, this compound is primarily recognized as a sterol found in fungi and some plants, classified as an ergosterol derivative.[2] While noted as a mouse metabolite in some databases, its role and quantitative significance in mammalian steroidogenesis are not well-documented in scientific literature, marking a key point of differentiation.
Quantitative Data Summary
Due to the limited research on this compound within the context of mammalian steroid biosynthesis, a direct quantitative comparison of enzyme kinetics and tissue concentrations with desmosterol is not feasible based on current literature. The following table summarizes the known characteristics of each sterol.
| Feature | Desmosterol | This compound |
| Primary Kingdom | Animalia | Fungi, Plantae |
| Primary Role in Mammals | Final intermediate in the Bloch pathway of cholesterol synthesis.[1] | Not established as a significant intermediate in major cholesterol pathways. |
| Immediate Precursor | 7-Dehydrodesmosterol | Episterol (in fungi) |
| Key Enzyme (Conversion) | 3β-hydroxysterol Δ24-reductase (DHCR24)[3] | 7-dehydrocholesterol reductase (DHCR7) on the Δ7 bond (inferred for similar structures) |
| Physiological Significance | Precursor to cholesterol; regulator of lipid metabolism and inflammation; LXR agonist.[4] | Primarily a component of fungal cell membranes; precursor to Vitamin D2 (as ergosterol).[5] |
| Associated Pathology | Desmosterolosis (accumulation due to DHCR24 deficiency).[6] | Not directly associated with known mammalian metabolic disorders. |
Biosynthetic Pathways: A Visual Representation
The biosynthesis of cholesterol in mammals from lanosterol can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. Desmosterol is a key player in the Bloch pathway.
Caption: Cholesterol Biosynthesis Pathways.
The diagram above illustrates the parallel Bloch and Kandutsch-Russell pathways for cholesterol synthesis. Desmosterol is the penultimate sterol in the Bloch pathway, converted to cholesterol by DHCR24. This compound is not a recognized intermediate in these major mammalian pathways.
Comparative Workflow: Desmosterol vs. This compound
The following flowchart summarizes the key distinctions in the biological context and metabolic fate of desmosterol and this compound.
Caption: Functional Comparison Flowchart.
Detailed Methodologies: Experimental Protocols
For researchers investigating sterol metabolism, accurate quantification of intermediates is critical. Below are representative protocols for sterol extraction and analysis, adaptable for studying desmosterol and other sterol profiles.
Sterol Extraction from Tissues or Cells
This protocol outlines a standard method for extracting total lipids, including sterols, from biological samples.
Materials:
-
Biological tissue or cell pellet
-
Chloroform:Methanol solution (2:1, v/v)
-
Hexane
-
Solid Phase Extraction (SPE) silica column
-
Nitrogen gas evaporator
-
Glass vials
Procedure:
-
Homogenize a known weight of tissue or cell pellet.
-
Add chloroform:methanol (2:1, v/v) to the homogenate and incubate at 60°C for 1 hour to extract total lipids.
-
Separate the lipid-containing organic phase.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a small volume of hexane.
-
Apply the resuspended sample to a pre-conditioned silica SPE column.
-
Elute the sterol fraction using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dry the collected sterol fraction under nitrogen gas.
-
The dried sterol extract is now ready for analysis by GC-MS or HPLC.
Quantification of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of different sterol species.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for sterol analysis (e.g., VF-5ms)
Procedure:
-
Derivatization: To improve volatility and chromatographic separation, silylate the dried sterol extracts. Add a silylating agent (e.g., BSTFA with 1% TMCS) and pyridine to the sample vial. Heat at 60°C for 1 hour.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector.
-
Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the different sterol derivatives. For example: initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
-
Quantification: Use an internal standard (e.g., epicoprostanol or a deuterated sterol) added at the beginning of the extraction process to quantify the absolute amounts of each sterol based on the area of the chromatographic peaks.
Separation of Sterol Intermediates by High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative method for sterol analysis, particularly for resolving isomers.
Instrumentation:
-
High-performance liquid chromatograph with a UV or mass spectrometric detector
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation: Resuspend the dried sterol extract in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Chromatographic Separation: Use an isocratic or gradient elution with a mobile phase such as acetonitrile or a mixture of methanol and water to separate the sterols.
-
Detection: Monitor the eluent using a UV detector (around 205-210 nm for non-conjugated sterols) or a mass spectrometer for more specific detection and identification.
-
Quantification: As with GC-MS, use an internal standard for accurate quantification based on peak areas.
Conclusion
The comparison between this compound and desmosterol in the context of steroid biosynthesis reveals a clear distinction in their biological relevance, particularly in mammals. Desmosterol is a well-characterized, essential intermediate in cholesterol synthesis with significant physiological roles. In contrast, this compound is primarily associated with fungal and plant biochemistry, with no substantial evidence for a significant role in mammalian steroidogenesis. For researchers in drug development, targeting the enzymes that metabolize desmosterol, such as DHCR24, presents a viable strategy for modulating cholesterol levels and related inflammatory pathways. The study of this compound and its metabolic pathways, however, is more pertinent to the fields of mycology and plant science, and in the development of antifungal agents. This guide underscores the importance of understanding the specific roles of sterol intermediates within their correct biological context.
References
- 1. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H44O | CID 10894570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergosterol | Vitamin D, Fungal Membranes & Sterols | Britannica [britannica.com]
- 6. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Structures of 5-Dehydroepisterol and Stigmasterol
In the vast landscape of sterol lipids, subtle variations in chemical structure can lead to significant differences in biological function. This guide provides a detailed comparison of two such sterols: 5-Dehydroepisterol, a key intermediate in fungal and plant steroid biosynthesis, and Stigmasterol, a common plant sterol or phytosterol. This analysis is intended for researchers, scientists, and professionals in drug development who are interested in the structure-function relationships of these important biomolecules.
Core Structural Distinctions
The primary differences between this compound and Stigmasterol lie in their carbon skeleton, the pattern of unsaturation in the steroid nucleus and the side chain, and the substitution at the C24 position.
-
Carbon Skeleton: this compound is a C28 sterol built on an ergostane skeleton. In contrast, Stigmasterol is a C29 sterol with a stigmastane skeleton, indicating it possesses one additional carbon atom.[1][2]
-
Steroid Nucleus Unsaturation: this compound features a conjugated double bond system at positions C5 and C7 within the B-ring of its steroid nucleus.[2] Stigmasterol contains only a single double bond in its nucleus, located at the C5 position.[3] This conjugated system in this compound is a key feature of ergosterols and is crucial for the biosynthesis of molecules like vitamin D2.
-
Side Chain Unsaturation and Substitution: The aliphatic side chain attached at C17 also presents critical differences. This compound has a methylene group (an exocyclic double bond) at C24(28).[2][4] Stigmasterol has a trans-oriented double bond between C22 and C23.[5][6] Furthermore, the alkyl substitution at C24 is a methyl group for this compound and an ethyl group for Stigmasterol.[5]
The following diagram visually summarizes these key structural distinctions.
Physicochemical Properties
The structural variations between these two molecules result in different physicochemical properties, which are summarized in the table below.
| Property | This compound | Stigmasterol |
| Molecular Formula | C₂₈H₄₄O[2][4] | C₂₉H₄₈O[1][3] |
| Molar Mass | 396.6 g/mol [2] | 412.7 g/mol [3] |
| Melting Point | Not available | 160-164 °C[3] |
| Water Solubility | Predicted to be practically insoluble[7][8] | Insoluble[3] |
| logP (predicted) | ~6.65 - 7.64[7][8] | ~10.07[9] |
| Classification | Ergosterol Derivative[2] | Stigmastane Derivative (Phytosterol)[1] |
Biological Significance and Activity
The distinct structures of this compound and Stigmasterol dictate their roles in biological systems.
This compound is primarily recognized as a crucial metabolic intermediate. In fungi, it is part of the ergosterol biosynthesis pathway. In plants, it serves as a precursor in the synthesis of brassinosteroids, a class of plant hormones that regulate growth and development.[4][10] Its biological activity is less explored than that of common phytosterols, but it has been noted for potential anti-fungal properties.[11]
Stigmasterol , being one of the most abundant phytosterols, has been the subject of extensive research. It is a vital component of plant cell membranes, where it modulates membrane fluidity and permeability.[5] Due to its structural similarity to cholesterol, stigmasterol can inhibit cholesterol absorption in the intestine, contributing to lower blood LDL cholesterol levels.[9][12] Furthermore, it exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties.[13][14] For instance, its anti-cancer activity has been linked to its ability to trigger specific intracellular signaling pathways, such as the Akt/mTOR and JAK/STAT pathways, leading to apoptosis and inhibition of angiogenesis in cancer cells.[13]
Experimental Protocols
The biological activities of sterols like stigmasterol are often evaluated using in vitro enzyme inhibition assays. The following provides a generalized methodology for assessing the inhibitory potential of a phytosterol on an enzyme such as steroidal 5α-reductase type 2 (S5αR2), which is involved in prostate physiology.
Protocol: In Vitro Inhibition of 5α-Reductase Type 2 (S5αR2)
-
Enzyme and Substrate Preparation:
-
Recombinant human S5αR2 enzyme is obtained and diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl with cofactors like NADPH).
-
The substrate, testosterone, is prepared in a suitable solvent (e.g., ethanol) and then diluted in the assay buffer.
-
-
Inhibitor Preparation:
-
Stigmasterol and/or other test compounds are dissolved in a solvent like DMSO to create stock solutions.
-
Serial dilutions of the stock solutions are prepared to test a range of concentrations.
-
-
Inhibition Assay:
-
The reaction is initiated by mixing the S5αR2 enzyme, testosterone substrate, and NADPH cofactor in a microplate well.
-
Immediately, different concentrations of the test sterol (or a known inhibitor like dutasteride as a positive control) are added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
-
Quantification of Results:
-
The reaction is stopped, often by adding a strong acid or a solvent like ethyl acetate to extract the steroids.
-
The amount of the product, dihydrotestosterone (DHT), and the remaining substrate, testosterone, are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
-
-
Data Analysis:
-
The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][16][17] Studies have shown that stigmasterol exhibits a much higher IC₅₀ value (in the micromolar range) for S5αR2 inhibition compared to synthetic inhibitors, indicating lower potency.[15][16]
-
Conclusion
References
- 1. foodb.ca [foodb.ca]
- 2. This compound | C28H44O | CID 10894570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stigmasterol - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodb.ca [foodb.ca]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0006848) [hmdb.ca]
- 9. stigmasterol, 83-48-7 [thegoodscentscompany.com]
- 10. alchetron.com [alchetron.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. research.monash.edu [research.monash.edu]
- 14. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Act… [ouci.dntb.gov.ua]
The Evolving Landscape of Cholesterol Management: A Comparative Guide to Lowering Agents
For researchers, scientists, and drug development professionals, the quest for novel and effective cholesterol-lowering therapies is a continuous journey. This guide provides a comprehensive comparison of current and emerging cholesterol-lowering strategies, with a special focus on the potential of sterol-based compounds. While specific data on 5-Dehydroepisterol is not publicly available, this document serves to evaluate the potential of such a novel sterol-like compound by comparing it to established and alternative therapies.
Quantitative Efficacy of Cholesterol-Lowering Agents
The following table summarizes the quantitative data on the efficacy of various cholesterol-lowering agents, providing a clear comparison of their performance.
| Drug Class | Agent(s) | Typical Daily Dose | Average LDL-C Reduction | Average HDL-C Change | Average Triglyceride Reduction | Key Side Effects |
| Statins | Atorvastatin | 10-80 mg | 37-60% | +5-10% | 20-40% | Myopathy, increased liver enzymes |
| Rosuvastatin | 5-40 mg | 46-60% | +8-10% | 10-35% | Myopathy, increased liver enzymes | |
| Simvastatin | 20-40 mg | 30-49%[1] | +5-12% | 10-30% | Myopathy, increased liver enzymes | |
| Cholesterol Absorption Inhibitors | Ezetimibe | 10 mg | 18-26% | +1-3% | ~5% | Generally well-tolerated; rare muscle or liver problems |
| PCSK9 Inhibitors | Evolocumab | 140 mg every 2 weeks or 420 mg monthly | 55-76% | +5-10% | 10-20% | Injection site reactions, nasopharyngitis |
| Alirocumab | 75-150 mg every 2 weeks | 39-61% | +4-6% | 10-15% | Injection site reactions, nasopharyngitis | |
| Phytosterols | Plant Sterols/Stanols | 2 g | 7-12% | No significant change | Minor reduction, larger effect with high baseline levels | Generally well-tolerated; may reduce absorption of fat-soluble vitamins |
| Hypothetical Sterol-Like Compound | This compound | - | - | - | - | - |
Mechanisms of Action: A Glimpse into Cellular Cholesterol Regulation
Understanding the underlying signaling pathways is crucial for the development of targeted therapies. Phytosterols, for instance, primarily exert their cholesterol-lowering effect by inhibiting the intestinal absorption of cholesterol. This process is intricately linked to the Liver X Receptor (LXR) signaling pathway, a key regulator of cholesterol homeostasis.
Experimental Protocols: A Guide for Preclinical Evaluation
The following protocols provide a framework for the in vitro and in vivo evaluation of novel cholesterol-lowering compounds.
In Vitro: Fluorescent Cholesterol Uptake Assay in HepG2 Cells
This assay measures the ability of a compound to inhibit the uptake of cholesterol into liver cells.
Materials:
-
HepG2 cells
-
96-well black, clear-bottom plates
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fluorescently-labeled cholesterol (e.g., NBD-cholesterol)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ezetimibe)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, replace the culture medium with a fresh medium containing the test compound at various concentrations, the positive control, or the vehicle control. Incubate for 24 hours.
-
Cholesterol Uptake: After the treatment period, add fluorescently-labeled cholesterol to each well and incubate for 4-6 hours.
-
Washing: Carefully aspirate the medium and wash the cells three times with cold PBS to remove any unincorporated fluorescent cholesterol.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent label.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the percentage of cholesterol uptake inhibition.
In Vivo: High-Fat Diet-Induced Hyperlipidemia in C57BL/6 Mice
This animal model is widely used to assess the in vivo efficacy of cholesterol-lowering agents.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Plasma lipid analysis kits (for total cholesterol, LDL-C, HDL-C, and triglycerides)
Procedure:
-
Acclimation: Acclimate the mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.
-
Induction of Hyperlipidemia: Randomly divide the mice into two main groups: a control group fed a standard chow diet and an experimental group fed an HFD. Feed the respective diets for 8-12 weeks to induce hyperlipidemia in the HFD group.
-
Treatment: After the induction period, divide the HFD-fed mice into a vehicle control group and one or more treatment groups receiving the test compound at different doses. Administer the treatment daily via oral gavage for 4-8 weeks. Continue feeding the respective diets throughout the treatment period.
-
Blood Collection: At the end of the treatment period, fast the mice overnight and collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze the plasma samples for total cholesterol, LDL-C, HDL-C, and triglyceride levels using commercially available enzymatic kits.
-
Data Analysis: Compare the plasma lipid levels between the treatment groups and the HFD vehicle control group to determine the cholesterol-lowering efficacy of the test compound.
Experimental Workflow and Logic
The evaluation of a novel cholesterol-lowering agent follows a logical progression from in vitro screening to in vivo validation.
Conclusion
The management of hypercholesterolemia is a cornerstone of cardiovascular disease prevention. While statins remain the first-line therapy, a significant portion of patients require additional or alternative treatments. This guide highlights the diverse landscape of cholesterol-lowering agents, each with its unique mechanism of action and efficacy profile. For a novel sterol-like compound such as this compound, a thorough evaluation following the outlined experimental protocols is essential to determine its potential place in the therapeutic arsenal against hypercholesterolemia. The provided data and methodologies serve as a valuable resource for researchers dedicated to advancing the field of lipid management.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of 5-Dehydroepisterol in a Research Environment
For researchers and drug development professionals handling novel compounds like 5-Dehydroepisterol, ensuring safe and compliant disposal is a critical component of laboratory operations. In the absence of a specific Safety Data Sheet (SDS) and definitive hazardous waste classification for this compound, a cautious and conservative approach is paramount. This guide provides a step-by-step procedure for the proper disposal of this compound, treating it as a potentially hazardous chemical to ensure the safety of laboratory personnel and environmental protection.
Hazard Assessment and Waste Classification
Currently, this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). However, the absence of a listing does not automatically classify a substance as non-hazardous. As a bioactive sterol with anti-fungal properties, and given the lack of comprehensive toxicological data, it is prudent to manage this compound as a chemical of unknown toxicity.[1]
Therefore, the recommended procedure is to handle and dispose of this compound as a hazardous chemical waste. This approach aligns with best practices for managing investigational drugs and research chemicals where full hazard profiles are not yet established.[2]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat to protect from potential skin contact.
Waste Segregation and Containment
Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and empty stock containers into a designated, leak-proof hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the entire solution should be treated as hazardous waste.
-
Collect the liquid waste in a sealable, leak-proof container, compatible with the solvent used.
-
Never pour solutions of this compound down the drain.
-
Labeling of Hazardous Waste
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, list all constituents and their approximate percentages.
-
The date accumulation started.
-
The name and contact information of the principal investigator or laboratory manager.
-
Storage of Waste
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Store in a secondary containment bin to prevent spills.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through regular trash or other non-hazardous waste streams.
-
Follow all institutional procedures for waste pickup requests.
Quantitative Data Summary
Due to the absence of specific regulatory limits or toxicity data for this compound, a quantitative data table in the traditional sense is not applicable. The primary quantitative consideration is the volume of waste generated, which will be tracked by the hazardous waste management program at your institution.
| Parameter | Value | Source/Rationale |
| EPA Hazardous Waste Code | Not Listed | No specific code assigned by the EPA. To be managed as hazardous due to unknown toxicity. |
| Reportable Quantity (RQ) | Not Established | No RQ has been set by the EPA. |
| Permissible Exposure Limit (PEL) | Not Established | OSHA has not established a PEL for this compound. |
| Toxicity Data (LD50/LC50) | Not Available | Comprehensive toxicological studies are not publicly available. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these conservative and compliant procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
Essential Safety and Logistics for Handling 5-Dehydroepisterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Dehydroepisterol in a laboratory setting. It is crucial to supplement this guidance with a thorough review of the substance-specific Safety Data Sheet (SDS) provided by your supplier before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid form, a comprehensive PPE strategy is vital to minimize exposure. The following table summarizes the recommended PPE based on general laboratory safety principles for handling potentially hazardous solid chemical compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal technique. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan
2.1. Engineering Controls
-
Ventilation: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing: If weighing the solid, use a microbalance within the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]
Disposal Plan
-
Waste Categorization: All disposable materials that come into contact with this compound, including gloves, weigh paper, and pipette tips, should be considered hazardous waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
